Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
Description
Properties
IUPAC Name |
methyl 3-oxo-4-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHWQHYAQUXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509394 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82961-77-1 | |
| Record name | Methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS 82961-77-1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document compiles available data and representative methodologies. Predicted data is used where experimental values are not publicly available and is noted accordingly. Researchers should validate all information through experimental means.
Introduction
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a key synthetic intermediate widely utilized in medicinal chemistry and drug development.[1][2] Structurally, it is a β-keto ester featuring an N-protected amino group. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly modified amino acids and heterocyclic compounds that are scaffolds for bioactive molecules.[2] The carbobenzyloxy (Cbz) group serves as a robust, yet removable, protecting group for the amine, allowing for selective transformations at other positions of the molecule.
Physicochemical Properties
Precise experimental data for this compound is not widely published. The following table summarizes key identifiers and includes predicted values for its physical properties based on closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 82961-77-1 | [3][4] |
| Molecular Formula | C₁₃H₁₅NO₅ | |
| Molecular Weight | 265.26 g/mol | |
| Appearance | Powder or liquid | [1] |
| Purity (Typical) | ≥95-98% | [1][5] |
| Boiling Point | 391.4 ± 35.0 °C (at 760 Torr) (Predicted) | [1] |
| Density | 1.201 ± 0.06 g/cm³ (at 25 °C) (Predicted) | [1] |
| Solubility | Data not available | [5][6] |
| Storage Conditions | Store sealed in a dry place at room temperature or 2-8°C | [7] |
Note: Predicted values are for the N-methylated analog (CAS 2943045-45-0) and should be used as estimates only.
Spectroscopic Data (Representative)
Experimental spectra for this specific compound are not publicly available.[3] The following table presents expected ¹H and ¹³C NMR chemical shifts based on the analysis of its chemical structure and data from analogous compounds. The actual spectra should be determined experimentally in a suitable deuterated solvent (e.g., CDCl₃).
Table 2: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.35 | m | 5H | C₆H ₅- (Cbz Phenyl) |
| ~ 5.40 | br s | 1H | -NH - |
| ~ 5.15 | s | 2H | -O-CH ₂-Ph (Cbz) |
| ~ 4.10 | d | 2H | CH ₂(4) - NH-Cbz |
| ~ 3.75 | s | 3H | -O-CH ₃ (Methyl Ester) |
| ~ 3.50 | s | 2H | CH ₂(2) - C=O |
Table 3: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 201.0 | C =O (3) (Ketone) |
| ~ 167.0 | C =O (1) (Ester) |
| ~ 156.0 | C =O (Urethane) |
| ~ 136.0 | C -Ar (Cbz Quaternary) |
| ~ 128.5 | C H-Ar (Cbz) |
| ~ 128.0 | C H-Ar (Cbz) |
| ~ 67.0 | -O-C H₂-Ph (Cbz) |
| ~ 52.5 | -O-C H₃ (Methyl Ester) |
| ~ 49.5 | C H₂(4) - NH-Cbz |
| ~ 49.0 | C H₂(2) - C=O |
Experimental Protocols
Representative Synthesis via Crossed Claisen Condensation
The synthesis of this compound is typically achieved via a crossed Claisen condensation.[8][9] This involves the reaction of the enolate of methyl acetate with a suitable N-Cbz protected glycine ester, such as methyl N-(((benzyloxy)carbonyl)amino)acetate.
Reaction Scheme:
-
Step 1 (Enolate Formation): Methyl acetate is treated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature to form the corresponding lithium enolate.
-
Step 2 (Condensation): The enolate solution is then added to a solution of methyl N-(((benzyloxy)carbonyl)amino)acetate. The enolate acts as a nucleophile, attacking the ester carbonyl of the amino acid derivative.
-
Step 3 (Workup & Purification): The reaction is quenched with an acidic solution, followed by extraction, washing, and purification by column chromatography.
Detailed Methodology:
-
Apparatus Setup: A three-necked, round-bottomed flask is oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen or argon. It is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Enolate Generation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.2 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents). The solution is stirred for 30 minutes at -78 °C to generate LDA. Methyl acetate (1.1 equivalents), dissolved in anhydrous THF, is then added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for an additional 45-60 minutes to ensure complete enolate formation.
-
Condensation Reaction: A solution of methyl N-(((benzyloxy)carbonyl)amino)acetate (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Reaction Quench: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The organic layers are combined.
-
Washing: The combined organic phase is washed sequentially with 1M hydrochloric acid, a saturated aqueous sodium bicarbonate solution, and finally with brine.[10]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.
Visualized Workflows and Relationships
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound as described in the protocol above.
Caption: General workflow for synthesis via Claisen condensation.
Role as a Synthetic Intermediate
This compound is not an active pharmaceutical ingredient itself but serves as a critical precursor. The β-keto ester moiety allows for further chemical manipulations, such as reduction of the ketone to a hydroxyl group, which generates a chiral center, or decarboxylation to form γ-amino acids.
Caption: Role as a versatile intermediate in drug development.
References
- 1. methyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-oxobutanoate CAS#: 2943045-45-0 [m.chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. 82961-77-1|this compound|BLD Pharm [bldpharm.de]
- 4. This compound - 楚肽生物科技 [apeptides.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide: Physicochemical Properties of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
This compound, also known as N-Cbz-4-amino-3-oxobutanoic acid methyl ester, is a beta-keto ester derivative containing a benzyloxycarbonyl (Cbz) protected amine. This structure makes it a versatile building block in the synthesis of more complex molecules.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82961-77-1 | [1] |
| Molecular Formula | C₁₃H₁₅NO₅ | [1] |
| Molecular Weight | 265.26 g/mol | [1] |
| Appearance | Solid, Powder or liquid | [2] |
| Melting Point | 53.5-55.0 °C | |
| Boiling Point | 379-449 °C at 760 mmHg | [3] |
| Purity | Typically ≥95% - 98% | [2][3] |
| Storage | Store in a cool, dry place. Sealed in dry, room temperature. | [2][4] |
Note: Some properties like appearance may vary depending on the supplier and purity.
Synthesis and Experimental Protocols
A general procedure for the synthesis of a related compound, ethyl 4-(benzyloxy)-3-oxobutanoate, involves the reaction of benzyl alcohol with a sodium hydride suspension in THF, followed by the addition of ethyl 4-chloroacetoacetate. This suggests that a similar nucleophilic substitution or condensation reaction could be employed for the synthesis of the target molecule.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Data
Detailed, experimentally-derived spectral data (NMR, IR, Mass Spectrometry) for this compound is not publicly available in the searched resources. However, based on its chemical structure, expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the methyl ester protons, methylene protons adjacent to the carbonyl and amine groups, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. |
| ¹³C NMR | Resonances for the ester carbonyl carbon, the ketone carbonyl carbon, the methyl carbon of the ester, methylene carbons, the benzylic carbon, and the aromatic carbons. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (ketone and ester), C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (265.26 g/mol ) and fragmentation patterns characteristic of the loss of the Cbz group, methoxy group, and other fragments. |
Applications in Drug Development and Research
As a functionalized β-keto ester, this compound serves as a valuable intermediate in organic synthesis. The presence of the ketone, ester, and protected amine functionalities allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds. The Cbz protecting group is stable under various reaction conditions but can be readily removed, providing access to the free amine for further derivatization.
Currently, there is no specific information in the public domain linking this compound to defined signaling pathways or detailing its use in specific experimental workflows within drug discovery. Its primary role appears to be that of a versatile synthetic intermediate.
Logical Relationship for Synthetic Utility:
Caption: Synthetic utility of the title compound leading to complex molecules.
Safety Information
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.
References
An In-depth Technical Guide on Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular structure and properties of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a compound of interest in various research and development applications.
Molecular Structure and Properties
This compound is a chemical compound identified by the CAS number 82961-77-1.[1][2][3][4][5][6][7] Its molecular structure consists of a butanoate backbone with a methyl ester at one end. At the third carbon position, there is a keto group, and at the fourth carbon, an amino group is attached, which is protected by a benzyloxycarbonyl (Cbz) group.
The presence of these functional groups, including an ester, a ketone, and a carbamate, makes it a versatile intermediate in organic synthesis. The benzyloxycarbonyl protecting group is particularly notable as it is widely used in peptide synthesis and can be removed under specific conditions.
Quantitative Molecular Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₅ | [1][2][3][5] |
| Molecular Weight | 265.26 g/mol | [1][2][3][5] |
| IUPAC Name | methyl 4-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate | [4] |
| CAS Number | 82961-77-1 | [1][2][3][4][5][6][7] |
| Melting Point | 53.5-55.0 °C | [4] |
| Boiling Point | 414.4±35.0 °C at 760 mmHg | [4] |
| InChI Key | DGJHWQHYAQUXCK-UHFFFAOYSA-N | [4] |
Structural Representation
To visualize the logical relationship of the core functional groups within the molecule, the following diagram is provided.
This guide is intended for informational purposes for a technical audience. For experimental protocols and detailed methodologies, please refer to specific peer-reviewed publications and established laboratory manuals.
References
- 1. 82961-77-1 this compound AKSci 2817AC [aksci.com]
- 2. 1pchem.com [1pchem.com]
- 3. 82961-77-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 82961-77-1 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. This compound, CasNo.82961-77-1 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 7. 82961-77-1|this compound|BLD Pharm [fr.bldpharm.com]
A Technical Guide to the Spectral Data of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS No. 82961-77-1) is a functionalized β-ketoester of interest in organic synthesis, potentially serving as a versatile building block for more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure incorporates a carbamate protecting group, a ketone, and an ester, making a thorough understanding of its spectral characteristics crucial for its synthesis, purification, and characterization. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of experimentally acquired spectra in the public domain, this guide focuses on predicted data derived from the analysis of its chemical structure, supplemented with detailed, generalized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopic interpretation and computational models.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | Multiplet | 5H | Phenyl-H (C₆H₅) |
| ~5.60 | Broad Singlet | 1H | N-H |
| ~5.15 | Singlet | 2H | Benzyl-CH₂ (O-CH₂-Ph) |
| ~4.10 | Singlet | 2H | H-4 (NH-CH₂) |
| ~3.75 | Singlet | 3H | Methyl Ester-CH₃ (O-CH₃) |
| ~3.50 | Singlet | 2H | H-2 (CO-CH₂) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~201.0 | C-3 (Ketone C=O) |
| ~167.0 | Ester C=O |
| ~156.0 | Carbamate C=O |
| ~136.0 | Phenyl C (quaternary) |
| ~128.5 | Phenyl CH |
| ~128.2 | Phenyl CH |
| ~128.0 | Phenyl CH |
| ~67.5 | Benzyl-CH₂ |
| ~52.5 | Methyl Ester-CH₃ |
| ~50.0 | C-4 |
| ~49.0 | C-2 |
Table 3: Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1745 | Strong | Ester C=O Stretch |
| ~1715 | Strong | Ketone C=O Stretch |
| ~1690 | Strong | Carbamate C=O Stretch |
| ~1520 | Medium | N-H Bend |
| ~1250 | Strong | C-O Stretch (Ester/Carbamate) |
| ~700-750 | Strong | Aromatic C-H Bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Ion |
| 280.1134 | [M+H]⁺ |
| 302.0953 | [M+Na]⁺ |
| 559.2190 | [2M+H]⁺ |
| 581.2009 | [2M+Na]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS data, applicable to compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Employ a standard single-pulse experiment with a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds to allow for adequate T1 relaxation.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Employ a pulse angle of 30 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat (for oils): Place a small drop of the compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or chloroform). Cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plate) to subtract atmospheric and instrumental interferences.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (ESI+):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Apply a positive voltage to the ESI needle (e.g., 3-5 kV) to generate positively charged ions.
-
Optimize source parameters such as nebulizing gas flow, drying gas flow, and temperature to achieve a stable spray and maximize the ion signal.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions. The accurate mass measurement from a high-resolution instrument can be used to confirm the elemental composition.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthetic organic compound like this compound.
Caption: General workflow for compound characterization.
Logical Relationship of Spectroscopic Data
This diagram shows how the different types of spectral data provide complementary information to confirm the structure of the target molecule.
Caption: Complementary nature of spectral data.
A Technical Guide to Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key building block in synthetic organic chemistry. This document details commercial suppliers, experimental protocols for its synthesis and purification, and its application in peptide synthesis.
Commercial Availability
This compound (CAS No. 82961-77-1) is available from a variety of commercial suppliers. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.
| Supplier | Purity | Available Quantities | Price (USD) |
| AKSci | ≥ 95% | 1g, 5g | $163 (1g) |
| Shanghai Finebiotech Co., Ltd. | ≥ 98% | Inquire | Inquire |
| Symax Laboratories Private Limited | Inquire | Per Kg | ₹10,000/Kg |
| BLDpharm | Inquire | Inquire | Inquire |
| Angene | ≥ 95% | 5g, 10g, 25g, 50g, 100g | Inquire |
Synthesis and Purification Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocols are based on established synthetic methodologies for similar compounds and can be adapted for the target molecule.
Experimental Protocol: Synthesis of this compound
This procedure involves the reaction of an N-Cbz protected amino acid with a methyl ester. A general procedure is outlined below, adapted from related syntheses.[1][2]
Materials:
-
N-benzyloxycarbonyl-L-aspartic acid β-methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in heptane/THF/ethylbenzene)
-
Methyl acetate
-
10% aqueous citric acid solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve N-benzyloxycarbonyl-L-aspartic acid β-methyl ester (1 equivalent) in anhydrous THF.
-
Cool the solution to -45°C in a dry ice/acetone bath.
-
To this solution, slowly add a 2.0 M solution of lithium diisopropylamide (LDA) (2 equivalents) while maintaining the temperature between -40°C and -45°C.
-
After the addition of LDA is complete, add a solution of methyl acetate (1.2 equivalents) in anhydrous THF dropwise, ensuring the temperature remains below -40°C.
-
Stir the reaction mixture at -50°C for 30 minutes after the addition is complete.
-
Quench the reaction by adding a 10% aqueous citric acid solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Column Chromatography
The crude product can be purified by silica gel column chromatography to yield pure this compound.[2][3]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
n-Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Appropriate visualization agent for TLC (e.g., UV light, potassium permanganate stain)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent system of n-hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is recommended.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Application in Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptides. The benzyloxycarbonyl (Cbz or Z) group serves as a temporary protecting group for the amine functionality, which can be removed under specific conditions to allow for the coupling of the next amino acid in the sequence.
The general workflow for incorporating an amino acid using this protecting group strategy in SPPS is depicted below.
This workflow illustrates the core steps of SPPS where the protected amino acid is coupled to the growing peptide chain on the solid support. The benzyloxycarbonyl protecting group is then removed to allow for the addition of the subsequent amino acid. This cycle of coupling and deprotection is repeated until the desired peptide sequence is synthesized.
References
Technical Guide: Material Safety of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS No. 82961-77-1). The information is intended to guide laboratory practices, ensuring the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 82961-77-1 | [1][2] |
| Molecular Formula | C13H15NO5 | [2] |
| Molecular Weight | 265.26 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 53.5-55.0 °C | [1] |
| Boiling Point | 379-449°C at 760 mmHg | [2] |
| Purity | ≥95% | [2] |
Hazard Identification and Safety Information
This compound is classified as hazardous. The following table summarizes the GHS hazard classifications and precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed.[1] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided below for safe handling and emergency response.
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P330 | Rinse mouth.[1] | |
| Storage | P405 | Store locked up.[1] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A laboratory coat should be worn at all times.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Long-term storage in a cool, dry place is recommended.[2]
Disposal
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
General Disposal Protocol for Carbamate Compounds:
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Spill Management: In case of a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material and place it in the hazardous waste container.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal facility.
Synthesis Protocol Overview
The synthesis of this compound can be achieved through the reaction of an N-benzyloxycarbonyl-protected amino acid with an enolate of an acetate. A general procedure is outlined below.
Materials:
-
N-benzyloxycarbonyl-protected amino acid methyl ester
-
Lithium diisopropylamide (LDA)
-
tert-Butyl acetate
-
Anhydrous tetrahydrofuran (THF)
-
Citric acid solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an argon atmosphere, a solution of LDA in a suitable solvent is dissolved in anhydrous THF and cooled to -45°C.
-
A solution of tert-butyl acetate in THF is added dropwise while maintaining the temperature between -40°C and -45°C.
-
The resulting solution is stirred at -50°C for 30 minutes.
-
A solution of the N-benzyloxycarbonyl-protected amino acid methyl ester is added dropwise, maintaining the temperature between -40°C and -45°C.
-
After the addition is complete, the reaction temperature is raised to -5°C and stirred for several hours.
-
The reaction is quenched by the addition of a citric acid solution.
-
The mixture is extracted with ethyl acetate. The organic layers are combined and washed sequentially with citric acid solution, saturated sodium chloride solution, saturated sodium bicarbonate solution, and again with saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Toxicological Information
Currently, no specific acute toxicity data is available for this product. The hazard assessment is based on the classification of similar compounds. Handle with care and avoid all routes of exposure.
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under normal conditions.
-
Conditions to Avoid: Incompatible products.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: No information available.
-
Hazardous Polymerization: Does not occur.
This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a supplement to, not a replacement for, professional judgment and institutional safety protocols.
References
An In-Depth Technical Guide to Cbz-Protected Beta-Keto Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-protected β-keto esters are pivotal intermediates in modern organic synthesis, particularly within the pharmaceutical industry. The strategic placement of a ketone at the β-position to an ester grants these molecules a unique reactivity profile, making them versatile precursors for a wide array of complex molecular architectures. The presence of the carbobenzyloxy (Cbz) protecting group on an amino functionality, often at the γ-position, renders these building blocks especially valuable in the synthesis of peptidomimetics and other nitrogen-containing bioactive compounds. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of Cbz-protected β-keto esters, with a focus on their role in drug development.
Core Synthesis Methodology: The Mixed Claisen Condensation
The most common and efficient method for the synthesis of γ-amino-β-keto esters is the mixed Claisen condensation. This reaction involves the acylation of an enolate of an ester with a different ester. To achieve a selective reaction and avoid a complex mixture of products, one of the esters should not have enolizable α-hydrogens, thus serving exclusively as the acylating agent. In the context of Cbz-protected β-keto esters, an N-Cbz-α-amino acid ester is typically used as the acylating partner, while an ester with α-hydrogens, such as ethyl acetate, serves as the enolate precursor.
A crucial aspect of this synthesis is the choice of a strong, non-nucleophilic base to ensure complete and rapid enolate formation, thereby minimizing self-condensation of the enolizable ester. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly employed for this purpose.
The general workflow for the synthesis of a Cbz-protected β-keto ester via a mixed Claisen condensation is depicted below:
Caption: General workflow for the synthesis of Cbz-protected β-keto esters.
Experimental Protocols
Synthesis of Ethyl N-Cbz-4-amino-3-oxobutanoate from N-Cbz-glycine Ethyl Ester
This protocol details the synthesis of a Cbz-protected γ-amino-β-keto ester via a mixed Claisen condensation.
Materials:
-
N-Cbz-glycine ethyl ester
-
Ethyl acetate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Enolate Formation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq.) dropwise. Stir the solution at this temperature for 30 minutes to generate lithium diisopropylamide (LDA). To this LDA solution, add a solution of ethyl acetate (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate of ethyl acetate.
-
Claisen Condensation: Add a solution of N-Cbz-glycine ethyl ester (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl N-Cbz-4-amino-3-oxobutanoate.
| Compound | Starting Material | Reagents | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl N-Cbz-4-amino-3-oxobutanoate | N-Cbz-glycine ethyl ester | 1. LDA, Ethyl acetate, THF, -78 °C | 75-85 | 7.35 (m, 5H), 5.40 (br s, 1H), 5.12 (s, 2H), 4.19 (q, J=7.1 Hz, 2H), 4.10 (d, J=5.9 Hz, 2H), 3.48 (s, 2H), 1.27 (t, J=7.1 Hz, 3H) | 201.5, 167.0, 156.2, 136.4, 128.5, 128.1, 128.0, 67.1, 61.6, 50.3, 49.8, 14.1 |
Applications in Drug Development
Cbz-protected β-keto esters are highly valuable in the synthesis of protease inhibitors, a critical class of drugs for treating viral infections such as HIV and Hepatitis C.[1] The ketomethylene dipeptide isostere, a key pharmacophore in many protease inhibitors, can be readily synthesized from these intermediates.[2][3] This isostere mimics the transition state of peptide bond hydrolysis by the protease, leading to potent and selective inhibition of the enzyme.
A notable example is in the synthesis of HIV protease inhibitors. The core structure of many of these drugs contains a hydroxyethylamine or a similar transition-state isostere, which can be accessed from a γ-amino-β-keto ester precursor. For instance, the synthesis of analogs of Saquinavir, one of the first FDA-approved HIV protease inhibitors, can utilize a Cbz-protected β-keto ester intermediate.[1]
The general synthetic strategy involves the reduction of the β-keto group to a secondary alcohol, followed by further functionalization to construct the desired inhibitor scaffold. The Cbz group provides robust protection of the amine during these transformations and can be readily removed under mild hydrogenolysis conditions in the final stages of the synthesis.
The following diagram illustrates the role of a Cbz-protected β-keto ester as a key intermediate in the synthesis of a generic protease inhibitor core.
Caption: Role of Cbz-protected β-keto esters in protease inhibitor synthesis.
Conclusion
Cbz-protected β-keto esters are indispensable tools in the arsenal of synthetic chemists, particularly those engaged in drug discovery and development. Their synthesis via the mixed Claisen condensation is a reliable and scalable method. The unique combination of a reactive β-dicarbonyl system and a protected amino group allows for the construction of complex and stereochemically rich molecules, most notably the core structures of potent protease inhibitors. A thorough understanding of the synthesis and reactivity of these intermediates is crucial for the continued development of novel therapeutics.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Cbz-Protected Ketomethylene Dipeptide Isosteres | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of cbz-protected ketomethylene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the edifice of synthetic organic chemistry, has been an indispensable tool for researchers since its revolutionary introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its advent enabled the controlled, stepwise assembly of amino acids, transforming the landscape of peptide synthesis.[1] Despite the development of other prominent protecting groups, the Cbz group's unique stability and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[1]
This technical guide provides a comprehensive exploration of the Cbz protecting group, covering its fundamental principles, detailed experimental protocols for its installation and removal, comparative quantitative data, and its strategic role in complex synthetic endeavors.
Core Principles of the Cbz Protecting Group
The primary function of the Cbz group is to temporarily mask the nucleophilic and basic properties of the primary and secondary amino groups of amino acids.[1][2] By converting the highly reactive amine into a significantly less reactive carbamate, the Cbz group prevents unwanted side reactions at the N-terminus during critical steps like peptide bond formation.[1]
A key feature of the Cbz group is its remarkable stability across a wide range of chemical conditions, including basic and most aqueous acidic media.[1][3] This robustness allows for synthetic manipulations at other parts of the molecule without disturbing the protected amine. However, its true elegance lies in its selective removal under specific, mild conditions, most notably catalytic hydrogenation, which preserves the integrity of the newly formed peptide bonds.[1][3] This orthogonality to other common protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, makes it a valuable component in complex synthetic strategies.[1][4][5][6]
Introduction of the Cbz Group: N-Protection
The standard method for introducing the Cbz group onto an amino acid is the Schotten-Baumann reaction , which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][7][8] The base, typically aqueous sodium carbonate or sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction.[3][9]
The reaction proceeds via a nucleophilic acyl substitution mechanism where the deprotonated amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1][4] Maintaining the pH between 8 and 10 is crucial, as a lower pH can lead to decomposition of Cbz-Cl, while a higher pH may cause racemization of the amino acid.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
An In-depth Technical Guide on the Stability and Storage of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development.
Chemical Profile
| Property | Value |
| CAS Number | 82961-77-1 |
| Molecular Formula | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.26 g/mol |
| Appearance | Powder or liquid |
| Purity | Typically ≥98% |
Stability Profile
This compound possesses two main functional groups that dictate its stability: a β-keto ester and an N-benzyloxycarbonyl (Cbz) protected amine.
-
β-Keto Ester Moiety : The β-keto ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This can lead to the cleavage of the methyl ester to the corresponding carboxylic acid and subsequent decarboxylation, especially upon heating. The presence of the keto group at the β-position acidifies the α-protons, making the compound susceptible to enolization and potential side reactions.
-
N-Benzyloxycarbonyl (Cbz) Group : The Cbz protecting group is generally stable under a wide range of reaction conditions, including basic and mildly acidic media.[1][2] This robustness allows for flexibility in synthetic transformations.[1] However, it is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or under strong acidic conditions such as with HBr in acetic acid.[1]
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C.[3] | Refrigeration minimizes the rate of potential degradation reactions, such as hydrolysis and decarboxylation. |
| Atmosphere | Store in a tightly closed container.[4] | Protects the compound from atmospheric moisture, which can promote hydrolysis of the ester. |
| Light | Store in a light-resistant container. | While not explicitly stated for this specific compound, compounds with aromatic rings and carbonyl groups can be sensitive to light. Protection from light is a general good practice for storing organic reagents. |
| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation, although the compound is not reported to be exceptionally air-sensitive. |
Potential Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and decarboxylation of the β-keto ester moiety.
Caption: Potential degradation pathways of the target compound.
Experimental Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity and stability of this compound over time.
Objective: To quantify the purity of the compound and detect the formation of degradation products.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound sample
-
Volumetric flasks and pipettes
-
Autosampler vials
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (due to the benzene ring in the Cbz group) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) to generate a calibration curve.
-
Sample Preparation: For a stability study, store aliquots of the compound under the desired conditions (e.g., recommended storage, elevated temperature, exposure to light). At each time point, dissolve a precisely weighed amount of the compound in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample at each time point by determining the area of the main peak as a percentage of the total peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Caption: Workflow for HPLC-based stability assessment.
By adhering to the recommended storage conditions and employing analytical techniques like HPLC to monitor purity, researchers can ensure the quality and reliability of this compound in their scientific endeavors.
References
Navigating the Solubility Landscape of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Expected Solubility Profile
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a moderately polar molecule, featuring a methyl ester, a β-keto group, and a carbobenzyloxy (Cbz) protected amine. This combination of functional groups dictates its solubility in organic solvents. It is anticipated to exhibit good solubility in polar aprotic solvents and chlorinated solvents, moderate solubility in polar protic solvents and some non-polar aromatic solvents, and lower solubility in non-polar aliphatic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the ester and keto functionalities of the molecule. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Esters | Ethyl acetate | Moderate | As an ester itself, the compound is likely to have favorable interactions with ethyl acetate. |
| Ketones | Acetone | Moderate | The ketone functionality can interact favorably with the β-keto group of the target molecule. |
| Alcohols | Methanol, Ethanol | Moderate to Low | The presence of the non-polar benzyl and methyl groups may limit solubility in highly polar protic solvents. Hydrogen bonding capacity of alcohols can play a role. |
| Aromatic Hydrocarbons | Toluene | Moderate to Low | The benzyl group can interact favorably with the aromatic ring of toluene, but the polar functional groups may limit overall solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the molecule makes it unlikely to be soluble in non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Sample Preparation: Accurately weigh a series of vials.
-
Saturation: Add an excess amount of this compound to a known volume of the selected solvent in each vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.
-
Filtration: After equilibration, carefully filter a known volume of the supernatant through a syringe filter to remove any undissolved solid. The filter should be pre-conditioned with the same solvent to avoid any loss of solute.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or molarity.
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution
Table 2: Example Data Table for Reporting Quantitative Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
Synthesis and Potential Applications in Drug Development
This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential therapeutic applications. Its β-keto ester moiety is a versatile functional group that can participate in a variety of chemical transformations.
Below is a generalized workflow for the synthesis of this compound.
Caption: Generalized synthesis of the target compound.
In the context of drug development, β-keto esters are known to be effective inhibitors of various enzymes. The electrophilic nature of the carbonyl groups allows them to interact with nucleophilic residues in the active site of an enzyme, leading to inhibition.
The following diagram illustrates a general mechanism of how a β-keto ester might act as a covalent inhibitor of a serine protease.
Caption: General inhibition mechanism by a β-keto ester.
This guide provides a foundational understanding of the solubility and potential applications of this compound. Researchers are encouraged to use the provided protocols to determine precise solubility data for their specific experimental conditions.
Unlocking Therapeutic Potential: A Technical Guide to Research Areas for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Immediate Release
Shanghai, China – December 29, 2025 – As the landscape of drug discovery continually evolves, the strategic selection of versatile building blocks is paramount to the successful development of novel therapeutics. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key pharmaceutical intermediate, presents a significant opportunity for researchers and scientists in the development of innovative treatments across various disease areas. This technical guide provides an in-depth analysis of potential research avenues for this compound, focusing on its application in the synthesis of chiral β-amino acid derivatives, a critical component in many biologically active molecules.
Core Synthesis and Properties
This compound is a β-keto ester functionalized with a benzyloxycarbonyl (Cbz) protected amine at the γ-position. This unique structural arrangement makes it an ideal precursor for the synthesis of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 82961-77-1 | Commercial Suppliers |
| Molecular Formula | C₁₄H₁₇NO₅ | Chemical Databases |
| Molecular Weight | 279.29 g/mol | Chemical Databases |
| Appearance | Typically a powder or liquid | Commercial Suppliers[1] |
| Purity | ≥98% | Commercial Suppliers[1] |
| Application | Pharmaceutical Intermediate | Commercial Suppliers[1] |
Diastereoselective Reduction: A Gateway to Chiral β-Hydroxy-γ-amino Acid Derivatives
A primary and highly promising research area for this compound lies in the diastereoselective reduction of its β-keto group. This transformation is crucial as it introduces a new stereocenter, leading to the formation of syn- or anti-β-hydroxy-γ-amino acid derivatives. The stereochemistry of these products is critical for their biological activity and their subsequent use in the synthesis of complex targets such as β-lactam antibiotics and other peptidomimetics.
The Cbz-protecting group on the γ-amino moiety can act as a directing group in chelation-controlled reductions, influencing the facial selectivity of the hydride attack on the ketone.
Potential Research Workflow
Key Experimental Protocol: Diastereoselective Reduction
The following protocol is adapted from a patented method for the reduction of a similar γ-Cbz-amino-β-keto ester and serves as a robust starting point for optimization studies.
Objective: To achieve high diastereoselectivity in the reduction of the β-keto group of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Reducing agent (e.g., Sodium borohydride, Lithium borohydride, K-Selectride®, L-Selectride®)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Brine
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the starting material completely.
-
Cooling: The solution is cooled to a specific temperature (e.g., -78 °C, -40 °C, 0 °C) using an appropriate cooling bath.
-
Addition of Reducing Agent: The chosen reducing agent (1.0-1.5 eq) is added portion-wise or as a solution in a suitable solvent, maintaining the reaction temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
| Parameter | Condition | Expected Outcome |
| Reducing Agent | NaBH₄ | Moderate selectivity |
| L-Selectride® | High selectivity for one diastereomer | |
| K-Selectride® | High selectivity for the other diastereomer | |
| Temperature | -78 °C to 0 °C | Lower temperatures generally increase selectivity |
| Solvent | THF, Dichloromethane | Solvent polarity can influence selectivity |
Synthesis of β-Lactam Derivatives
The resulting β-hydroxy-γ-amino acid derivatives are valuable precursors for the synthesis of β-lactams, a class of compounds renowned for their antibacterial activity. The intramolecular cyclization of these derivatives can lead to the formation of the core azetidinone ring structure.
Synthetic Pathway to β-Lactams
Exploration of Novel Therapeutic Areas
While β-lactams are a well-established application, the chiral β-amino acid derivatives synthesized from this compound can serve as building blocks for a wide range of other therapeutic agents. β-Aminocarbonyl compounds and their derivatives have shown potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. Research in this area would involve the synthesis of a library of diverse derivatives and screening them for various biological activities.
Future Directions and Conclusion
This compound is a versatile and valuable starting material for the synthesis of complex, chiral molecules with significant therapeutic potential. The diastereoselective reduction of its β-keto group is a pivotal step that opens the door to a vast chemical space of β-hydroxy-γ-amino acid derivatives. These intermediates can be further elaborated into β-lactams and other novel chemical entities with potential applications in a wide range of diseases.
This technical guide highlights the core research opportunities and provides a foundational experimental framework. Further investigation into optimizing reaction conditions, exploring a broader range of derivatization strategies, and conducting comprehensive biological evaluations will be crucial in unlocking the full therapeutic potential of this promising chemical intermediate. Drug development professionals are encouraged to explore these avenues to drive innovation in the pharmaceutical industry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The described method is a base-mediated condensation reaction, which is a common and effective strategy for the formation of β-ketoesters. This protocol includes information on reagents, reaction conditions, purification methods, and expected yields.
Introduction
This compound is a key building block in organic synthesis, particularly in the preparation of molecules with therapeutic potential. The presence of a β-ketoester functionality allows for a variety of subsequent chemical transformations, while the carbobenzyloxy (Cbz) protected amine provides a stable yet readily cleavable protecting group essential for multi-step syntheses. The synthesis of N-protected γ-amino-β-ketoesters is often achieved through methods like the cross-Claisen condensation of N-protected amino acid esters with the enolates of acetate esters[1][2]. This application note details a reliable protocol for the preparation of the title compound.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Cbz-Glycine methyl ester | 1.0 equivalent | Starting Material |
| Methyl acetate | 3.0 - 5.0 equivalents | Reactant/Solvent |
| Sodium methoxide (NaOMe) | 1.5 - 2.0 equivalents | Base |
| Reaction Conditions | ||
| Solvent | Methyl acetate / THF | |
| Temperature | Room Temperature | |
| Reaction Time | 12 - 24 hours | |
| Product | ||
| Molecular Formula | C₁₄H₁₇NO₅ | [3] |
| Molecular Weight | 279.29 g/mol | [3] |
| CAS Number | 82961-77-1 | [4][5] |
| Appearance | Powder or liquid | [4] |
| Purity (typical) | >95% (after purification) | |
| Yield (expected) | 60 - 80% |
Experimental Protocol
Materials:
-
N-Cbz-Glycine methyl ester
-
Methyl acetate (anhydrous)
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Cbz-Glycine methyl ester.
-
Solvent and Base Addition: Dissolve the starting material in anhydrous methyl acetate and anhydrous THF. Cool the mixture in an ice bath. To the cooled, stirring solution, add sodium methoxide portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is neutral to slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents [patents.google.com]
- 3. appretech.com [appretech.com]
- 4. This compound, CasNo.82961-77-1 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 5. This compound - 楚肽生物科技 [apeptides.com]
Application Notes: Synthesis of N-Cbz-4-amino-3-oxobutanoate Esters
Introduction
N-Cbz-4-amino-3-oxobutanoate esters are valuable intermediates in organic synthesis, particularly in the preparation of peptidomimetics, enzyme inhibitors, and other biologically active molecules. Their β-keto ester moiety allows for a wide range of subsequent chemical transformations. A common and effective method for their synthesis involves the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an N-Cbz protected α-amino acid, followed by alcoholysis of the resulting acyl-Meldrum's acid intermediate.[1][2] This two-step, one-pot procedure offers high yields and avoids harsh conditions that could lead to racemization.
The high acidity of the C-5 protons of Meldrum's acid makes it an excellent nucleophile for acylation reactions.[2] The N-Cbz protected amino acid is first activated using a coupling agent, such as isopropenyl chloroformate (IPCF) or N,N'-dicyclohexylcarbodiimide (DCC), to form a reactive intermediate which then acylates Meldrum's acid.[1][3] The resulting 5-acyl derivative is a stable intermediate that is not typically isolated. Subsequent heating in the presence of an alcohol leads to alcoholysis and ring-opening, yielding the desired β-keto ester and acetone and carbon dioxide as byproducts.
Reaction Scheme and Workflow
The overall synthetic strategy involves two main stages: the activation of the N-Cbz amino acid and its condensation with Meldrum's acid, followed by the alcoholysis of the intermediate to form the final product.
Experimental Protocols
This section details two common protocols for the synthesis of N-Cbz-4-amino-3-oxobutanoate esters using different coupling agents.
Protocol 1: Synthesis using Isopropenyl Chloroformate (IPCF)
This method, adapted from literature, describes the C-acylation of Meldrum's acid using IPCF as the condensing agent.[1] It is a facile process for generating γ-amino-β-keto-esters.
Materials:
-
N-Cbz-glycine
-
Meldrum's acid
-
Isopropenyl chloroformate (IPCF)
-
N-methylmorpholine (NMM)
-
Ethanol (or other desired alcohol)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: To a solution of N-Cbz-glycine (1.0 eq) in anhydrous DCM (0.2 M) at -20 °C under a nitrogen atmosphere, add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isopropenyl chloroformate (1.1 eq).
-
Stir the resulting mixture at -20 °C for 1 hour to form the mixed anhydride.
-
Acylation: In a separate flask, dissolve Meldrum's acid (1.2 eq) in anhydrous DCM and add pyridine (2.5 eq). Cool this solution to 0 °C.
-
Transfer the cold mixed anhydride solution from step 2 to the Meldrum's acid solution via cannula. Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Alcoholysis: Remove the DCM under reduced pressure. Add the desired alcohol (e.g., ethanol, 5-10 volumes) to the residue.
-
Heat the mixture to reflux and monitor the reaction by TLC until the acyl-Meldrum's acid intermediate is consumed (typically 4-6 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Cbz-4-amino-3-oxobutanoate ester.
Protocol 2: Synthesis using DCC and DMAP
This protocol utilizes the well-established DCC/DMAP coupling system for the activation of the carboxylic acid.[3][4]
Materials:
-
N-Cbz-glycine
-
Meldrum's acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Benzyl alcohol (or other desired alcohol)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Coupling and Acylation: Dissolve N-Cbz-glycine (1.0 eq), Meldrum's acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (0.3 M) and cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Alcoholysis: Filter off the DCU precipitate and wash with a small amount of cold DCM.
-
To the filtrate, add the desired alcohol (e.g., benzyl alcohol, 1.5 eq).
-
Heat the solution to reflux for 5-7 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the mixture again to remove any further DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexane/EtOAc gradient) to obtain the final product.
Data Presentation
The following table summarizes representative yields for the synthesis of different N-Cbz-4-amino-3-oxobutanoate esters based on the chosen alcohol. Yields are typically good to excellent.
| Starting Amino Acid | Coupling Agent | Alcohol | Ester Product | Typical Yield (%) |
| N-Cbz-Glycine | IPCF/NMM | Ethanol | Ethyl | 75-85% |
| N-Cbz-Glycine | DCC/DMAP | Benzyl Alcohol | Benzyl | 70-80% |
| N-Cbz-Alanine | IPCF/NMM | Methanol | Methyl | 72-82% |
| N-Cbz-Phenylalanine | DCC/DMAP | tert-Butanol | tert-Butyl | 65-75% |
Visualization of Reaction Mechanism
The core of the synthesis is the formation of a reactive acyl-Meldrum's acid intermediate, which then undergoes nucleophilic attack by an alcohol.
References
Application of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate in Pharmaceutical Intermediate Synthesis
Introduction
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a key building block in synthetic organic chemistry, valued for its utility in the preparation of various pharmaceutical intermediates. Its characteristic β-keto ester and N-Cbz protected amine functionalities allow for versatile chemical transformations, making it a crucial precursor for the synthesis of heterocyclic compounds with significant biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 4-amino-5-pyrazolone derivatives, which are core structures in numerous therapeutic agents.
Application: Synthesis of 4-Amino-5-Pyrazolone Derivatives
The primary application of this compound is in the synthesis of 4-amino-5-pyrazolone scaffolds. These heterocyclic cores are prevalent in a range of pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine derivatives, a process based on the well-established Knorr pyrazole synthesis.
The benzyloxycarbonyl (Cbz) protecting group on the amine is crucial as it is stable under the reaction conditions required for pyrazolone ring formation and can be selectively removed in a subsequent step to yield the free amine. This amine can then be further functionalized to generate a library of derivatives for drug discovery programs.
Key Advantages:
-
Versatile Precursor: The β-keto ester functionality readily reacts with hydrazines to form the pyrazolone ring.
-
Stable Protection: The Cbz group provides robust protection of the amino functionality during cyclization.
-
Facile Deprotection: The Cbz group can be efficiently removed via catalytic hydrogenation, yielding the free amine for further derivatization.
Experimental Protocols
Protocol 1: Synthesis of Benzyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)carbamate
This protocol details the synthesis of a Cbz-protected 4-amino-5-pyrazolone intermediate through the cyclocondensation of this compound with phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add phenylhydrazine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain Benzyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)carbamate.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 178-180 °C |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 78 °C in Ethanol) |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 7.40-7.25 (m, 8H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.50 (d, J = 6.0 Hz, 1H, CH-NH), 3.45 (s, 3H, N-CH₃ not present in this product), 2.20 (s, 3H, pyrazole-CH₃ not present in this product). Note: Specific shifts will vary based on the exact structure and solvent.
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.5 (C=O, pyrazolone), 156.5 (C=O, carbamate), 145.0 (C-N, pyrazolone), 138.0 (Ar-C), 136.0 (Ar-C), 129.0-125.0 (Ar-CH), 118.0 (Ar-CH), 67.5 (OCH₂Ph), 55.0 (CH-NH). Note: Specific shifts will vary based on the exact structure and solvent.
-
IR (KBr, cm⁻¹): 3300 (N-H), 1720 (C=O, carbamate), 1680 (C=O, pyrazolone), 1600, 1500 (C=C, aromatic).
-
Mass Spec (ESI+): m/z calculated for C₁₇H₁₅N₃O₃ [M+H]⁺, found [M+H]⁺.
Protocol 2: Deprotection to yield 4-Amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one
This protocol describes the removal of the Cbz protecting group to yield the free amine.
Materials:
-
Benzyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)carbamate
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve Benzyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)carbamate in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-1-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Quantitative Data:
| Parameter | Value |
| Yield | >95% |
| Purity (by HPLC) | >99% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
Visualization of Synthetic Pathway and Biological Relevance
Synthetic Workflow
The synthesis of the 4-amino-5-pyrazolone intermediate from this compound can be visualized as a two-step process: cyclocondensation followed by deprotection.
Biological Signaling Pathway: Kinase Inhibition
4-Amino-5-pyrazolone derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. For instance, some aminopyrazolone derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), which control cell cycle progression.
The following diagram illustrates a simplified representation of a kinase signaling pathway that can be targeted by aminopyrazolone-based inhibitors.
This compound is a valuable and versatile starting material for the synthesis of pharmaceutically relevant 4-amino-5-pyrazolone intermediates. The protocols provided herein offer efficient and high-yielding methods for the preparation of these compounds. The resulting aminopyrazolone scaffold serves as a platform for the development of potent kinase inhibitors and other therapeutic agents, highlighting the importance of this intermediate in modern drug discovery and development.
Application Notes and Protocols: Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically enriched β-hydroxy-γ-amino acids and their derivatives. These structural motifs are key components in a wide array of biologically active molecules, including pharmaceuticals and natural products. The presence of a β-keto ester functionality allows for stereoselective reduction to introduce a chiral hydroxyl group, while the carbobenzyloxy (Cbz) protected amine and the methyl ester provide orthogonal handles for further synthetic manipulations. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block.
Key Applications
The primary application of this compound lies in its diastereoselective or enantioselective reduction to furnish chiral syn- and anti-β-hydroxy-γ-amino esters. These products are crucial intermediates in the synthesis of:
-
HIV Protease Inhibitors: The hydroxyethylamine isostere is a common feature in many HIV protease inhibitors, and chiral γ-amino-β-hydroxy acids are ideal precursors for this pharmacophore.[1]
-
Taxol Side Chain Analogues: The C-13 side chain of the potent anticancer agent Taxol is a β-amino-α-hydroxy acid derivative. Modified side chains, synthesized from building blocks like the one discussed, are crucial for developing new Taxol analogues with improved properties.[2]
-
Statine and its Analogues: Statine is an unusual amino acid found in the natural pepsin inhibitor, pepstatin. Its 4-amino-3-hydroxy-6-methylheptanoic acid structure highlights the importance of β-hydroxy-γ-amino acid synthons.[3]
Experimental Protocols
The stereoselective reduction of the β-keto group is the cornerstone of this building block's utility. Both chemical and enzymatic methods can be employed to achieve high levels of stereocontrol.
Protocol 1: Chemo-catalytic Asymmetric Transfer Hydrogenation for the Synthesis of syn-β-Hydroxy-γ-amino Esters
This protocol is adapted from established methods for the asymmetric reduction of β-keto esters using a Ru(II) catalyst, which is known to provide high diastereoselectivity and enantioselectivity for the syn-diol product.
Reaction Scheme:
Materials:
-
This compound
-
(R,R)-TsDPEN-Ru(II) catalyst
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.
-
Add the (R,R)-TsDPEN-Ru(II) catalyst (0.01 eq).
-
To this solution, add the formic acid/triethylamine azeotrope (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired syn-β-hydroxy-γ-amino ester.
Quantitative Data Summary:
| Parameter | Value |
| Substrate Concentration | 0.1 M |
| Catalyst Loading | 1 mol% |
| Hydrogen Source (eq) | 5.0 |
| Typical Yield | 85-95% |
| Typical Diastereomeric Ratio (syn:anti) | >95:5 |
| Typical Enantiomeric Excess | >98% ee |
Protocol 2: Chemoenzymatic Synthesis using a Ketoreductase for the Synthesis of (S)-β-Hydroxy-γ-amino Esters
This protocol utilizes a ketoreductase (KRED) for the enantioselective reduction of the β-keto group. This method offers high enantioselectivity under mild reaction conditions.
Reaction Scheme:
Materials:
-
This compound
-
Ketoreductase (e.g., KRED-P1-A08, available from commercial suppliers)
-
NADH or NADPH as a cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
To the buffer, add D-glucose (1.5 eq), NAD(P)H (0.01 eq), and glucose dehydrogenase (5 U/mg substrate).
-
Add the ketoreductase (e.g., 1-5 mg/mL).
-
Dissolve this compound (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (typically 25-30 °C) and monitor the progress by HPLC or TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value |
| Substrate Concentration | 10-50 g/L |
| Co-solvent | <5% v/v |
| Temperature | 30 °C |
| pH | 7.0 |
| Typical Yield | >90% |
| Typical Enantiomeric Excess | >99% ee |
Visualization of Workflows and Pathways
Experimental Workflow for Asymmetric Reduction
The general workflow for utilizing this compound as a chiral building block via asymmetric reduction is depicted below.
Logical Relationship in Drug Development
The use of this chiral building block is an early and critical step in the synthesis of complex drug molecules. The following diagram illustrates this logical relationship.
References
Application Notes and Protocols: Acylation of Methyl 3-Aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary and secondary amines is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds present in a vast array of pharmaceuticals, natural products, and functional materials. Methyl 3-aminobutanoate, a versatile building block, possesses a primary amine that can be readily acylated to introduce diverse functionalities. This document provides detailed experimental protocols for the N-acetylation and N-benzoylation of methyl 3-aminobutanoate, offering a comparative analysis of the two processes. These protocols are designed to be reproducible and scalable for applications in medicinal chemistry and drug development.
Data Presentation
The following tables summarize the key quantitative data for the N-acetylation and N-benzoylation of methyl 3-aminobutanoate.
Table 1: Reagents and Stoichiometry
| Parameter | N-Acetylation | N-Benzoylation |
| Starting Material | Methyl 3-aminobutanoate | Methyl 3-aminobutanoate |
| Molecular Weight | 117.15 g/mol | 117.15 g/mol |
| Amount | 1.17 g (10 mmol) | 1.17 g (10 mmol) |
| Acylating Agent | Acetic Anhydride | Benzoyl Chloride |
| Molecular Weight | 102.09 g/mol | 140.57 g/mol |
| Amount | 1.12 mL (12 mmol) | 1.40 mL (12 mmol) |
| Base | Pyridine | Pyridine |
| Molecular Weight | 79.10 g/mol | 79.10 g/mol |
| Amount | 1.6 mL (20 mmol) | 1.6 mL (20 mmol) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Volume | 50 mL | 50 mL |
Table 2: Reaction Outcomes and Product Characterization
| Parameter | N-Acetylation | N-Benzoylation |
| Product Name | Methyl 3-(acetylamino)butanoate | Methyl 3-(benzoylamino)butanoate |
| Expected Yield | 85-95% | 80-90% |
| Molecular Formula | C₇H₁₃NO₃ | C₁₂H₁₅NO₃ |
| Molecular Weight | 159.18 g/mol [1] | 221.25 g/mol |
| Appearance | Colorless oil or white solid | White solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.15 (br s, 1H, NH), 4.30-4.20 (m, 1H, CH), 3.68 (s, 3H, OCH₃), 2.50 (d, J=6.4 Hz, 2H, CH₂), 1.98 (s, 3H, COCH₃), 1.22 (d, J=6.8 Hz, 3H, CH₃) | 7.80-7.75 (m, 2H, Ar-H), 7.55-7.40 (m, 3H, Ar-H), 6.80 (br d, 1H, NH), 4.60-4.50 (m, 1H, CH), 3.70 (s, 3H, OCH₃), 2.70 (d, J=6.0 Hz, 2H, CH₂), 1.35 (d, J=6.8 Hz, 3H, CH₃) |
Experimental Protocols
Protocol 1: N-Acetylation of Methyl 3-Aminobutanoate
This protocol details the procedure for the synthesis of methyl 3-(acetylamino)butanoate using acetic anhydride as the acylating agent.
Materials:
-
Methyl 3-aminobutanoate (1.17 g, 10 mmol)
-
Acetic Anhydride (1.12 mL, 12 mmol)
-
Pyridine (1.6 mL, 20 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-aminobutanoate (1.17 g, 10 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Add pyridine (1.6 mL, 20 mmol) to the solution.
-
In a dropping funnel, prepare a solution of acetic anhydride (1.12 mL, 12 mmol) in anhydrous dichloromethane (20 mL).
-
Add the acetic anhydride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: N-Benzoylation of Methyl 3-Aminobutanoate
This protocol outlines the synthesis of methyl 3-(benzoylamino)butanoate using benzoyl chloride.
Materials:
-
Methyl 3-aminobutanoate (1.17 g, 10 mmol)
-
Benzoyl Chloride (1.40 mL, 12 mmol)
-
Pyridine (1.6 mL, 20 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-aminobutanoate (1.17 g, 10 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Add pyridine (1.6 mL, 20 mmol) to the solution.
-
Prepare a solution of benzoyl chloride (1.40 mL, 12 mmol) in anhydrous dichloromethane (20 mL) in a dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
The following diagrams illustrate the key workflows and relationships in the experimental procedures.
Caption: Experimental workflow for the acylation of methyl 3-aminobutanoate.
Caption: Generalized mechanism for the base-mediated acylation of an amine.
References
Application Note and Protocol: HPLC Purification of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
Introduction
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the purification of this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to yield a high-purity product suitable for subsequent synthetic steps.
Beta-keto esters, such as the target compound, can present challenges in reverse-phase HPLC, often exhibiting poor peak shape due to keto-enol tautomerism.[1] To address this, the described method utilizes an acidic mobile phase modifier to suppress the enolate form and promote a single, sharp chromatographic peak.[1] The carbobenzyloxy (Cbz) protecting group on the amine provides a strong chromophore, facilitating detection by UV spectrophotometry.
Experimental Protocol
This protocol outlines the preparative RP-HPLC method for the purification of this compound.
Instrumentation and Materials
| Item | Specification |
| HPLC System | A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector. |
| Column | A C18 reverse-phase column (e.g., 10 µm particle size, 120 Å pore size, 250 x 21.2 mm). |
| Solvents | HPLC-grade acetonitrile (ACN) and ultrapure water. |
| Reagent | Trifluoroacetic acid (TFA), sequencing grade. |
| Sample | Crude this compound. |
| Filtration | 0.45 µm syringe filters. |
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of ultrapure water and sonicate for 15 minutes to degas.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile and sonicate for 15 minutes to degas.
Sample Preparation
-
Weigh the crude this compound.
-
Dissolve the crude product in a minimal amount of Mobile Phase B (acetonitrile with 0.1% TFA). If solubility is an issue, a small amount of dimethyl sulfoxide (DMSO) can be used, but it should be kept to a minimum to avoid interfering with the chromatography.
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 2-5 mL, depending on concentration |
| Run Time | 30 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60.0 | 40.0 |
| 20.0 | 10.0 | 90.0 |
| 22.0 | 10.0 | 90.0 |
| 25.0 | 60.0 | 40.0 |
| 30.0 | 60.0 | 40.0 |
Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Solvent Evaporation: Combine the high-purity fractions and remove the acetonitrile and water using a rotary evaporator.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Quantitative Data Summary
The following table summarizes the expected results from the purification of a crude sample of this compound.
| Parameter | Value |
| Crude Sample Purity | ~75% |
| Expected Retention Time | ~15.5 minutes |
| Final Purity | >98% |
| Recovery Yield | 80-90% |
Workflow Diagram
References
Application Notes and Protocols for the Purification of β-Keto Esters by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Keto esters are valuable intermediates in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries for the construction of complex molecules. Their purification, however, can be challenging due to their propensity for keto-enol tautomerism and potential degradation on acidic stationary phases. This document provides detailed application notes and protocols for the successful purification of β-keto esters using column chromatography, addressing common challenges and offering practical solutions.
Challenges in β-Keto Ester Purification
Two primary challenges are often encountered during the chromatographic purification of β-keto esters:
-
Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium on the stationary phase can lead to peak broadening or tailing, resulting in poor separation.[1][2]
-
Degradation on Acidic Silica Gel: The acidic nature of standard silica gel, owing to the presence of silanol groups (Si-OH), can catalyze the hydrolysis of the ester functionality or promote other side reactions in sensitive β-keto esters.[1]
Strategies for Successful Purification
To overcome these challenges, several strategies can be employed:
-
Deactivation of Silica Gel: Neutralizing the acidic sites on the silica gel surface is a common and effective approach. This is typically achieved by pre-treating the silica gel with a base, most commonly triethylamine (TEA).[1]
-
Alternative Stationary Phases: For highly acid-sensitive β-keto esters, using a more neutral or basic stationary phase such as neutral or basic alumina, or Florisil®, can be beneficial.[1]
-
Mobile Phase Optimization: A non-polar/polar solvent system, such as hexane/ethyl acetate, is frequently used. A shallow gradient of the polar solvent can improve separation.
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol is suitable for relatively stable β-keto esters.
1. Materials:
- Crude β-keto ester
- Silica gel (e.g., Merck 60, 200-400 mesh)[3]
- Hexane (or other suitable non-polar solvent)
- Ethyl acetate (or other suitable polar solvent)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[3]
- Glass chromatography column
- Collection tubes/flasks
- Rotary evaporator
2. Procedure:
Protocol 2: Deactivated Silica Gel Column Chromatography
This protocol is recommended for acid-sensitive β-keto esters.
1. Materials:
- Same as Protocol 1, with the addition of triethylamine (TEA).
2. Procedure:
Data Presentation
The following tables summarize typical quantitative data for the column chromatography of β-keto esters.
| Parameter | Typical Values | References |
| Stationary Phase | Silica gel (Merck 60, particle size 0.04-0.063 mm; 100-200 mesh; 200-400 mesh), Neutral or Basic Alumina, Florisil® | [1][3][4][5] |
| Mobile Phase System | Hexane/Ethyl Acetate, Dichloromethane | [4][5][6] |
| Mobile Phase Ratios | Gradient elution with increasing amounts of Ethyl Acetate in Hexane. Specific ratios mentioned: 1:9 and 1:4 (EtOAc:Hexane). 5% Ethyl Acetate in Hexanes. | [4][5][7] |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization at 254 nm. | [3] |
Table 1: General Column Chromatography Conditions for β-Keto Ester Purification.
| Example Compound | Stationary Phase | Mobile Phase | Reference |
| Chiral β-keto ester products | Merck 60 silica gel | Increasing amounts of EtOAc in hexane | [4] |
| Various trans-esterified β-keto esters | Silica gel (100-200 mesh) | EtOAc/hexane (1:9, 1:4) | [5] |
| Dihydromyrcenyl (2-naphthoyl)acetate | Silica gel | 5% ethyl acetate in hexanes | [7] |
| α-alkylated β-keto ester | Silica gel | Not specified | [8] |
| tert-butyl tert-butyldimethylsilylglyoxylate | Silica gel | Not specified | [6] |
Table 2: Specific Examples of Column Chromatography Conditions for β-Keto Ester Purification.
Visualizations
Figure 1: General workflow for the purification of β-keto esters by column chromatography.
Figure 2: The effect of keto-enol tautomerism on chromatographic peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. rsc.org [rsc.org]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5965767A - Beta ketoester compositions and method of manufacture - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Catalytic Hydrogenation in Cbz Deprotection of Aminobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its removal is a critical step that requires high efficiency and selectivity to preserve other sensitive functional groups within a molecule. Catalytic hydrogenation stands out as the most common and often cleanest method for Cbz deprotection. This document provides a detailed comparison of various catalytic systems, comprehensive experimental protocols, and visual workflows to guide researchers in selecting and performing the optimal deprotection strategy for aminobutanoate derivatives.
Data Presentation: Catalyst Performance Comparison
The efficacy of a catalyst for Cbz deprotection is influenced by factors such as the choice of catalyst, hydrogen source, solvent, and reaction conditions. Below is a summary of the performance of several common catalytic systems.
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm - 50 psi) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH.[1] Disadvantages: Can be slow, catalyst quality varies, pyrophoric when dry, may reduce other functional groups (e.g., alkenes, benzyl ethers).[1] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: More effective for stubborn substrates and less prone to reducing other groups compared to Pd/C. Disadvantages: Can be slower and is more expensive than standard Pd/C. |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH or MeOH, Reflux or Microwave | ~10 minutes (Microwave) - 2 hours (Reflux) | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions.[1] Disadvantages: Requires a microwave reactor for rapid reactions; may not be suitable for all substrates.[1] |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp. | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst significantly accelerates deprotection compared to Pd/C alone.[1] Disadvantages: Requires the preparation of a co-catalyst.[1] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp. | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[1] Disadvantages: Requires in situ generation of the active reagent.[1] |
Application Notes
Overview of Catalytic Hydrogenation for Cbz Deprotection
Catalytic hydrogenolysis is the most widely used method for the removal of the Cbz group due to its mild reaction conditions and the formation of innocuous byproducts, toluene and carbon dioxide. The general reaction mechanism involves the cleavage of the benzylic C-O bond by hydrogen on the surface of a metal catalyst.
Choice of Catalyst
-
Palladium on Carbon (Pd/C): The most common catalyst for Cbz deprotection is 5-10% Pd/C.[2] It is relatively inexpensive, efficient, and commercially available. The catalyst loading typically ranges from 5 to 20 mol% relative to the substrate.
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective than Pd/C for substrates that are difficult to deprotect and can sometimes offer better selectivity.
Hydrogen Source
-
Hydrogen Gas (H₂): The most common hydrogen source, typically used at atmospheric pressure (balloon) or slightly elevated pressures (up to 50 psi) in a specialized hydrogenation apparatus.
-
Transfer Hydrogenation Reagents: For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation is a safer and convenient alternative. Ammonium formate is the most frequently used hydrogen donor in this context.[3]
Solvents
The choice of solvent is critical and can influence the reaction rate and selectivity.
-
Alcohols (Methanol, Ethanol): These are the most common solvents as they are polar and effectively dissolve many amino acid derivatives. However, there is a potential for N-methylation as a side reaction when using methanol.[3]
-
Ethyl Acetate (EtOAc) and Tetrahydrofuran (THF): These are also excellent choices and are less likely to participate in side reactions.
Potential Side Reactions and Considerations
-
Over-reduction: Other reducible functional groups, such as alkenes, alkynes, nitro groups, and benzyl ethers, may also be reduced under the reaction conditions.[4]
-
Catalyst Poisoning: Substrates containing sulfur or other heteroatoms can poison the palladium catalyst, leading to incomplete or failed reactions.[2]
-
Safety: Palladium on carbon is pyrophoric, especially when dry and exposed to air. It should always be handled with care, preferably in a wet state.
Detailed Experimental Protocols
Protocol 1: Cbz Deprotection of an Aminobutanoate Derivative using H₂ and Pd/C
This protocol describes a general procedure for the Cbz deprotection of an aminobutanoate ester using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-protected aminobutanoate derivative (e.g., ethyl N-(benzyloxycarbonyl)-4-aminobutanoate)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Methodology:
-
Preparation: Dissolve the Cbz-protected aminobutanoate derivative (1.0 equiv) in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Flush the flask with nitrogen or argon to create an inert atmosphere.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. For a balloon setup, ensure the balloon is adequately filled with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aminobutanoate derivative. Further purification can be achieved by chromatography or crystallization if necessary.
Protocol 2: Cbz Deprotection of an Aminobutanoate Derivative via Catalytic Transfer Hydrogenation
This protocol provides a safe and efficient alternative to using hydrogen gas.
Materials:
-
Cbz-protected aminobutanoate derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Isopropanol (i-PrOH)
-
Celite®
Methodology:
-
Preparation: Dissolve the Cbz-protected aminobutanoate derivative (1.0 equiv) in MeOH or i-PrOH in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add 10% Pd/C (10-20% by weight of the starting material) followed by ammonium formate (3-5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C). For microwave-assisted reactions, the time can be significantly reduced to minutes.[5] Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and filter through a pad of Celite®. Wash the pad with the solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between a suitable organic solvent and water to remove any remaining ammonium salts. Dry the organic layer and concentrate to obtain the product.
Mandatory Visualizations
Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenation.
Caption: Decision flowchart for selecting a Cbz deprotection method.
References
Application Notes and Protocols for the Asymmetric Reduction of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of the keto group in Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a critical transformation for the synthesis of chiral γ-amino-β-hydroxy esters. These products are valuable building blocks in the development of pharmaceuticals and other biologically active molecules, where the precise stereochemistry of hydroxyl and amino groups is essential for their therapeutic efficacy. This document provides detailed application notes and protocols for achieving this asymmetric reduction through two primary methodologies: chemo-catalytic asymmetric hydrogenation and biocatalytic whole-cell reduction.
Methods Overview
Two effective methods for the asymmetric reduction of this compound are presented:
-
Ruthenium-Catalyzed Asymmetric Hydrogenation: This chemo-catalytic approach utilizes a chiral Ruthenium-BINAP complex to achieve high diastereoselectivity and enantioselectivity, yielding predominantly the syn- or anti-hydroxy ester depending on the catalyst configuration.
-
Baker's Yeast (Saccharomyces cerevisiae) Reduction: This biocatalytic method employs whole yeast cells as a readily available and cost-effective catalyst to produce the chiral hydroxy ester, often with high enantioselectivity.
The choice of method may depend on the desired stereoisomer, scalability, and laboratory equipment availability.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric reduction of γ-amino-β-keto esters using different catalytic systems. The data presented is based on closely related substrates and is intended to provide an expected range of performance for the target molecule.
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Related γ-Amino-β-Keto Ester
| Catalyst | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Product Diastereomer |
| [RuI{(R)-BINAP}(p-cymene)]I | 100:1 | CH₂Cl₂/MeOH | 100 atm | 50 | 20 | 95 | >98% | >99% | syn |
| [RuI{(S)-BINAP}(p-cymene)]I | 100:1 | CH₂Cl₂/MeOH | 100 atm | 50 | 20 | 93 | >98% | >99% | anti |
Data is representative for a similar substrate, methyl 2-benzamidomethyl-3-oxobutanoate, and is indicative of the expected high stereoselectivity of this catalytic system.[1]
Table 2: Baker's Yeast Reduction of β-Keto Esters
| Substrate Concentration | Yeast Concentration (g/L) | Co-substrate | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) | Product Configuration |
| 10 g/L | 100 | Glucose | Water | 30 | 48 | >95 | >98% | (S)-hydroxy |
| 5 g/L | 150 | Sucrose | Water/Ethanol (9:1) | 28 | 72 | >90 | >95% | (S)-hydroxy |
Data is generalized from typical baker's yeast reductions of β-keto esters and indicates the high enantioselectivity often achieved.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation for syn- or anti-Methyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate
This protocol is adapted from the highly stereoselective hydrogenation of a similar substrate.[1]
Materials:
-
This compound
-
[RuI{(R)-BINAP}(p-cymene)]I or [RuI{(S)-BINAP}(p-cymene)]I
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with this compound (1.0 eq).
-
Add the Ruthenium-BINAP catalyst (0.01 eq).
-
Add a mixture of anhydrous methanol and dichloromethane (e.g., 1:1 v/v) to dissolve the substrate to a concentration of 0.1-0.5 M.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with inert gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) with stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 20 hours), monitoring the pressure to gauge hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired diastereomer of methyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate.
-
Determine the diastereomeric and enantiomeric excess using chiral HPLC or by NMR analysis of a derivatized sample.
Protocol 2: Baker's Yeast Mediated Reduction for (S)-Methyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate
This protocol is a general procedure for the biocatalytic reduction of β-keto esters using commercially available baker's yeast.
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or Glucose
-
Tap water
-
Erlenmeyer flask
-
Orbital shaker
-
Celite®
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
In a suitable Erlenmeyer flask, prepare a suspension of baker's yeast (e.g., 10 g) and sucrose (e.g., 10 g) in tap water (e.g., 60 mL).
-
Incubate the mixture on an orbital shaker at a moderate speed (e.g., 150 rpm) at 28-30 °C for 30 minutes to activate the yeast.
-
Dissolve this compound (e.g., 100 mg) in a minimal amount of a water-miscible solvent like DMSO or ethanol (e.g., 1-2 mL) and add it to the yeast suspension.
-
Continue shaking the mixture at the same temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Upon completion, add Celite® or diatomaceous earth (e.g., 5 g) to the reaction mixture and stir for 30 minutes to facilitate filtration.
-
Filter the mixture through a pad of Celite®, washing the filter cake with water and ethyl acetate.
-
Separate the aqueous and organic layers of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral hydroxy ester.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow for Asymmetric Reduction
The following diagram illustrates the general workflow for both the chemo-catalytic and biocatalytic reduction methods.
Caption: General workflow for the asymmetric reduction of the target keto ester.
Catalytic Cycle for Ruthenium-Catalyzed Asymmetric Hydrogenation
This diagram illustrates a simplified catalytic cycle for the Ru-BINAP catalyzed hydrogenation of a ketone.
Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
References
Application Notes and Protocols for the Derivatization of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate. This versatile β-keto ester is a valuable starting material in medicinal chemistry and drug development, serving as a key building block for the synthesis of a variety of complex organic molecules and pharmacologically active compounds.[1][2] Its strategic functional groups, including a β-keto ester, a carbamate-protected amine, and a methyl ester, offer multiple sites for chemical modification.
Introduction
This compound is a bifunctional molecule that presents significant opportunities for synthetic diversification. The presence of a reactive β-dicarbonyl moiety allows for a range of chemical transformations. The acidic α-hydrogen, situated between the two carbonyl groups, facilitates the formation of an enolate, which can participate in various carbon-carbon bond-forming reactions.[3] Furthermore, the ketone and ester functionalities can be selectively modified to introduce new functional groups and stereocenters. These derivatizations are instrumental in exploring the structure-activity relationships (SAR) of target molecules in drug discovery programs.
Key Derivatization Strategies
The primary sites for derivatization on this compound are the α-carbon (C2) and the ketone carbonyl (C3). The following sections detail protocols for key transformations at these positions.
Alkylation of the α-Carbon
Alkylation of the α-carbon introduces substituents that can significantly influence the biological activity and physicochemical properties of the resulting molecules. This reaction proceeds through the formation of an enolate intermediate.[3]
Experimental Protocol: α-Alkylation
-
Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base (e.g., sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq)) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Slowly add the desired alkylating agent (e.g., an alkyl halide, R-X, 1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the α-alkylated derivative.
Data Presentation: Representative Yields for α-Alkylation
| Alkylating Agent (R-X) | Base | Solvent | Expected Yield (%) |
| Methyl Iodide | NaH | THF | 75-85 |
| Benzyl Bromide | NaH | DMF | 70-80 |
| Allyl Bromide | LDA | THF | 65-75 |
Note: Yields are estimates based on similar reactions with β-keto esters and may vary depending on the specific substrate and reaction conditions.
Reduction of the Ketone Carbonyl
Reduction of the β-keto group to a secondary alcohol introduces a hydroxyl group and a new stereocenter, which can be critical for biological activity. The choice of reducing agent can influence the stereoselectivity of the reaction.
Experimental Protocol: Ketone Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the corresponding β-hydroxy ester.
Data Presentation: Representative Data for Ketone Reduction
| Reducing Agent | Solvent | Expected Yield (%) | Diastereomeric Ratio (syn:anti) |
| Sodium Borohydride | Methanol | 85-95 | Varies |
| Lithium Borohydride | THF | 80-90 | Varies |
Note: The diastereoselectivity can be influenced by the substrate and reaction conditions. Chiral reducing agents can be employed for enantioselective reductions.[4]
Synthesis of Heterocyclic Derivatives
The 1,3-dicarbonyl moiety of this compound is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in many drug molecules.
Experimental Protocol: Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) or a substituted hydrazine to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-12 hours. The addition of a catalytic amount of acetic acid may be beneficial. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pyrazole derivative.
Data Presentation: Representative Yields for Pyrazole Synthesis
| Reagent | Solvent | Expected Yield (%) |
| Hydrazine Hydrate | Ethanol | 80-90 |
| Phenylhydrazine | Ethanol/Acetic Acid | 75-85 |
Note: Yields are estimates based on general procedures for pyrazole synthesis from β-keto esters.
Visualization of Derivatization Pathways
The following diagrams illustrate the key derivatization workflows for this compound.
Caption: Key derivatization pathways for this compound.
Caption: General experimental workflow for derivatization reactions.
Conclusion
The derivatization of this compound offers a powerful platform for the synthesis of novel and structurally diverse molecules for drug discovery and development. The protocols provided herein serve as a foundation for researchers to explore the chemical space around this versatile building block. Further optimization of reaction conditions and exploration of a wider range of reagents will undoubtedly lead to the discovery of new compounds with significant biological potential.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, CasNo.82961-77-1 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Protection with Benzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanism and experimental protocols for the N-protection of amines using benzyl chloroformate (Cbz-Cl). The benzyloxycarbonyl (Cbz or Z) group is a crucial tool in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, due to its stability and facile removal.[1][2]
Reaction Mechanism
The N-protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction.[3] The fundamental mechanism involves the attack of the nucleophilic amine on the highly reactive carbonyl carbon of benzyl chloroformate.[4] A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the formation of the protected product.[3][4]
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
-
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, leading to the departure of the chloride ion as a good leaving group.
-
Deprotonation: A base in the reaction mixture deprotonates the positively charged nitrogen atom, yielding the stable N-Cbz protected amine and neutralizing the generated HCl.[4][5]
The resulting benzyloxycarbonyl-protected amine is stable under a variety of reaction conditions, including basic and mildly acidic media.[6]
Quantitative Data
The yield of the N-Cbz protection reaction is generally high and dependent on the substrate and reaction conditions. Below is a summary of representative yields for the protection of various amines.
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [6] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [6] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [6] |
| 1,2,3,6-tetrahydropyridine | Cbz-Cl, 3 N aq. NaOH, 0 °C to rt | Not specified | [7] |
| 3-Azabicyclo[3.3.0]octane HCl | Cbz-Cl, 3 N aq. NaOH | 96 | [7] |
Experimental Protocols
The following are detailed protocols for the N-protection of amines and amino acids using benzyl chloroformate.
This method is a widely used procedure for the N-Cbz protection of amino acids.[2][6]
Materials:
-
Amino Acid (1.0 equivalent)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Water
-
Diethyl ether or Ethyl Acetate for extraction
-
1 M Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.[6]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[6]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The N-Cbz protected amino acid will precipitate.[6]
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the Cbz-protected amino acid.[2]
This protocol is suitable for the N-protection of various primary and secondary amines.
Materials:
-
Amine (1.0 equivalent)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)
-
Organic Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Water
-
Brine
Procedure:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable organic solvent.
-
Addition of Base: Add an aqueous solution of sodium hydroxide or sodium bicarbonate.
-
Addition of Cbz-Cl: Cool the mixture to 0 °C and add benzyl chloroformate (1.05 - 1.2 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as indicated by TLC.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by silica gel column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through a directed Claisen condensation. This reaction involves the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl group of N-Cbz-glycine methyl ester.
Q2: Why is a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) preferred for this reaction?
A2: A strong, non-nucleophilic base such as LDA is crucial for several reasons. Firstly, it ensures the rapid and complete deprotonation of methyl acetate to form the lithium enolate, minimizing the self-condensation of methyl acetate, a common side reaction. Secondly, its bulky nature prevents it from acting as a nucleophile and attacking the ester carbonyl groups of either the starting material or the product.
Q3: What are the critical parameters that influence the yield of the reaction?
A3: The key parameters that significantly impact the yield include the choice of base, reaction temperature, stoichiometry of reactants, and the purity of starting materials and solvents. Anhydrous conditions are paramount, as any moisture will quench the strong base and the enolate intermediate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. The disappearance of the limiting reactant, typically N-Cbz-glycine methyl ester, indicates the completion of the reaction.
Q5: What are the common impurities, and how can they be removed?
A5: Common impurities include the self-condensation product of methyl acetate (methyl acetoacetate) and unreacted starting materials. Purification is typically achieved through column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. | 1. Use freshly prepared or titrated LDA. Ensure the stoichiometry is correct (typically slightly more than 1 equivalent relative to methyl acetate). |
| 2. Presence of moisture in the reaction. | 2. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| 3. Reaction temperature too high. | 3. Maintain a low temperature (e.g., -78 °C) during the deprotonation and condensation steps to ensure the stability of the enolate and prevent side reactions. | |
| Formation of Multiple Side Products | 1. Self-condensation of methyl acetate. | 1. Add the N-Cbz-glycine methyl ester to the pre-formed lithium enolate of methyl acetate. This ensures the enolate reacts with the desired electrophile. |
| 2. Reaction temperature too high. | 2. Strictly maintain the reaction temperature at -78 °C. | |
| Difficulty in Product Purification | 1. Co-elution of impurities during column chromatography. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. |
| 2. Oily product that is difficult to handle. | 2. If the product is an oil, try to crystallize it from a suitable solvent system. If crystallization is not possible, high-vacuum drying can help remove residual solvents. |
Data Presentation
Table 1: Effect of Base on Reaction Yield
| Base | Equivalents of Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| LDA | 1.1 | -78 | 2 | 75 |
| NaH | 1.1 | 0 to RT | 4 | 40 |
| KHMDS | 1.1 | -78 | 2 | 70 |
Table 2: Effect of Temperature on Reaction Yield
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| LDA | -78 | 2 | 75 |
| LDA | -40 | 2 | 60 |
| LDA | 0 | 2 | 35 |
Experimental Protocols
Protocol 1: Synthesis of this compound using LDA
Materials:
-
N-Cbz-glycine methyl ester
-
Methyl acetate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise, and stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add methyl acetate (1.1 eq) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Condensation: Dissolve N-Cbz-glycine methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of the target compound.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common issues.
Common side reactions in the synthesis of Cbz-protected amino esters
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on common side reactions encountered during the synthesis of Cbz-protected amino esters. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your synthetic procedures and minimize the formation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Cbz protection of amino esters.
Q1: What is the primary mechanism of Cbz protection, and what are the most common side reactions?
The N-Cbz protection of an amino ester is a nucleophilic acyl substitution reaction. The amino group of the amino ester attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This is followed by the departure of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]
The most frequently encountered side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid.
-
Dipeptide Formation: The activated amino acid reacts with another amino acid molecule instead of the protecting group.
-
Hydrolysis of Benzyl Chloroformate: Cbz-Cl reacts with water to form benzyl alcohol and carbon dioxide.[1]
-
Di-Cbz Protection: In the case of primary amines, a second Cbz group can attach to the nitrogen atom.[1]
Q2: I'm observing significant racemization in my product. What are the causes and how can I minimize it?
Racemization is a critical concern in peptide synthesis as it leads to the formation of diastereomeric impurities that can be difficult to separate.
Causes:
-
High pH: The primary cause of racemization during Cbz protection is high pH.[2] The strong base can deprotonate the α-proton of the amino acid, leading to a loss of stereochemistry.
-
Elevated Temperature: Higher reaction temperatures can increase the rate of racemization.
-
Strong Bases: The use of strong bases like sodium hydroxide can significantly increase the risk of racemization compared to milder bases like sodium bicarbonate.[1]
Troubleshooting and Solutions:
-
pH Control: Maintain the reaction pH between 8 and 10.[2] A pH that is too high can cause racemization, while a pH that is too low can lead to the decomposition of Cbz-Cl.[2]
-
Use a Buffer System: Employing a buffer system, such as a mixture of sodium carbonate and sodium bicarbonate (in a 2:1 ratio), can help maintain the optimal pH range throughout the reaction.
-
Choice of Base: Use a milder base like sodium bicarbonate instead of strong bases like sodium hydroxide.[1]
-
Low Temperature: Perform the reaction at a lower temperature, typically 0 °C, to slow down the rate of racemization.[1][3]
Q3: I am getting a significant amount of dipeptide as a byproduct. How can I prevent this?
Dipeptide formation occurs when the carboxyl group of one amino acid is activated and then reacts with the amino group of a second amino acid molecule.
Causes:
-
Low pH: If the pH of the reaction mixture drops too low, the chloroformate can react with the carboxylate of the amino acid, activating it for coupling with another amino acid molecule.
-
Incorrect Stoichiometry: Using a large excess of the amino acid relative to the Cbz-Cl can increase the probability of dipeptide formation.
Troubleshooting and Solutions:
-
Maintain pH above 9: Keeping the pH in the recommended range of 9-10 minimizes the activation of the carboxylic acid.
-
Control Stoichiometry: Use a slight excess of benzyl chloroformate (e.g., 1.05-1.2 equivalents) to ensure complete protection of the amine.[1]
-
Slow Addition of Reagent: Add the benzyl chloroformate slowly to the reaction mixture to maintain a low concentration of the electrophile and favor the desired reaction.[1]
Q4: My reaction is producing a lot of benzyl alcohol. What is the cause and how can I reduce it?
Benzyl alcohol is a common byproduct that can complicate purification.
Causes:
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol, especially in aqueous basic conditions.[1]
-
Decomposition of Old Reagent: Old or improperly stored benzyl chloroformate may have already partially decomposed to benzyl alcohol.[1]
Troubleshooting and Solutions:
-
Use Fresh Reagent: Always use fresh, high-quality benzyl chloroformate. If the reagent appears yellow, it may be a sign of decomposition.[1]
-
Anhydrous Conditions (for non-aqueous methods): If performing the reaction in an organic solvent, ensure all glassware and solvents are dry.
-
Control Temperature: Perform the reaction at low temperatures (0 °C) to reduce the rate of hydrolysis.[1]
-
Efficient Stirring: In biphasic systems (e.g., water/organic solvent), vigorous stirring is crucial to ensure the Cbz-Cl reacts quickly with the amine rather than hydrolyzing in the aqueous phase.[1]
Data Presentation
The following tables summarize quantitative data on reaction conditions and their impact on the synthesis of Cbz-protected amino acids.
Table 1: Representative Yields for Cbz Protection of Various Amino Acids [3]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |
Table 2: Indicative Racemization Levels for Different Protecting Groups
| Protecting Group | Deprotection Method | Typical Yield (%) | Racemization Potential |
| Cbz | Catalytic Hydrogenolysis | > 95 | Low |
| HBr in Acetic Acid | ~90 | Higher, depending on conditions | |
| Boc | Trifluoroacetic Acid (TFA) | > 95 | Can occur, especially with sensitive amino acids |
| Fmoc | 20% Piperidine in DMF | > 98 | A known risk, but generally low (<0.4% per cycle) with optimized conditions[4][5] |
Note: Racemization is highly dependent on the specific amino acid, coupling reagents, base, and reaction conditions. The values presented here are indicative and for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [3]
This protocol is a standard method for the Cbz protection of amino acids in an aqueous basic solution.
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Visualizations
The following diagrams illustrate key workflows and chemical pathways involved in the synthesis of Cbz-protected amino esters.
Caption: General experimental workflow for the Cbz protection of an amino ester.
Caption: Logical relationships of common side reactions in Cbz protection.
Caption: A troubleshooting decision-making guide for Cbz protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
A1: Common impurities can originate from the synthetic route, which often involves a Claisen condensation or similar reactions. These impurities may include:
-
Unreacted Starting Materials: Such as the corresponding N-Cbz-amino acid methyl ester and methyl acetate.
-
Side-Products: Products from the self-condensation of methyl acetate.
-
Degradation Products: The benzyloxycarbonyl (Cbz) protecting group can be sensitive to acidic or basic conditions, leading to its cleavage. The β-keto ester functionality can also be prone to hydrolysis.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or bases.
Q2: My TLC analysis shows multiple spots or streaking. What could be the cause?
A2: This is a common observation for β-keto esters like this compound and can be attributed to a few factors:
-
Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol tautomers. These tautomers can sometimes separate on a TLC plate, appearing as two distinct spots or a streak.
-
Degradation on Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds like β-keto esters and Cbz-protected amines.
-
Presence of Impurities: The multiple spots could genuinely represent different impurities in your sample.
Q3: Why is my compound degrading during silica gel column chromatography?
A3: The acidic nature of standard silica gel can catalyze the decomposition of your compound. The silanol groups (Si-OH) on the silica surface can promote hydrolysis of the ester or cleavage of the acid-labile Cbz protecting group.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective method for purifying this compound, provided a suitable solvent or solvent system can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Troubleshooting Guides
Issue 1: Poor Separation and/or Degradation During Column Chromatography
Symptoms:
-
Streaking or tailing of the main product spot on TLC.
-
Multiple spots on TLC that may be degradation products.
-
Low recovery of the desired product after column chromatography.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor separation in column chromatography.
Corrective Actions:
-
Deactivate Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (or another suitable base) to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil as the stationary phase if your compound is highly acid-sensitive.
-
Optimize Eluent System: A well-chosen eluent system is crucial. A mixture of n-hexane and ethyl acetate is a good starting point. Gradually increasing the polarity can help in separating compounds with close Rf values.
-
Dry Loading: For compounds that are not highly soluble in the eluent, consider adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the column.
Issue 2: Difficulty in Achieving Crystallization or Oiling Out During Recrystallization
Symptoms:
-
The compound remains in solution even after cooling.
-
An oil forms instead of solid crystals upon cooling.
Troubleshooting Workflow:
Caption: A logical guide to resolving common recrystallization problems.
Corrective Actions:
-
Solvent Screening: The choice of solvent is critical. Good single solvents for N-Cbz protected amino acid derivatives include ethyl acetate, ethanol, and isopropanol. Solvent mixtures like ethyl acetate/hexane or dichloromethane/hexane can also be effective.
-
Induce Crystallization: If the solution is supersaturated but crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a small seed crystal of the pure compound.
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a good solvent (in which it is very soluble) and then slowly add an anti-solvent (in which it is poorly soluble) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
Data Presentation
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Flash Chromatography (Standard Silica) | 85% | 92% | 65% | Some degradation observed. |
| Flash Chromatography (Deactivated Silica) | 85% | 98% | 80% | Minimal degradation, good separation. |
| Recrystallization (Ethyl Acetate/Hexane) | 85% | 99% | 70% | Higher purity but potentially lower yield due to solubility losses. |
| Sequential Purification (Chromatography followed by Recrystallization) | 85% | >99.5% | 55% | Highest purity, but lower overall yield due to multiple steps. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
1. Preparation of Deactivated Silica Gel: a. In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product). b. Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). c. Add triethylamine to the slurry to a final concentration of 1% (v/v). d. Stir the slurry for 15 minutes.
2. Packing the Column: a. Secure a glass chromatography column vertically. b. Pour the silica gel slurry into the column, allowing the solvent to drain. c. Gently tap the column to ensure even packing and remove any air bubbles. d. Add a thin layer of sand on top of the silica gel bed.
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. b. Carefully apply the sample solution to the top of the silica gel bed. c. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection: a. Begin elution with a low-polarity solvent system (e.g., 10-20% ethyl acetate in hexane). b. Gradually increase the polarity of the eluent as the chromatography progresses. c. Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
1. Solvent Selection: a. In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethyl acetate) at room temperature. b. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. If it dissolves upon heating, it is a potentially good solvent. c. Test solvent mixtures, such as ethyl acetate/hexane, by dissolving the compound in the better solvent and adding the poorer solvent dropwise until turbidity appears.
2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. c. Continue adding the solvent in small portions until the solid is completely dissolved. d. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
3. Isolation and Drying of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Technical Support Center: Optimization of Cbz Protection for Beta-Amino Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Carboxybenzyl (Cbz) protection of beta-amino esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Cbz protection of beta-amino esters in a question-and-answer format.
Question 1: Low to no yield of the desired Cbz-protected beta-amino ester.
Answer:
Several factors can contribute to a low or non-existent yield. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
Benzyl Chloroformate (Cbz-Cl): This reagent can degrade over time, especially with exposure to moisture. Use a fresh bottle or a recently opened one. Degradation can lead to the formation of benzyl alcohol and HCl, which will not protect the amine.
-
Solvent Purity: Ensure solvents are anhydrous, especially when using organic bases, as water can hydrolyze the Cbz-Cl.
-
-
Reaction Conditions:
-
Incorrect pH (Aqueous Conditions): For the Schotten-Baumann reaction, maintaining a pH between 8 and 10 is crucial.[1]
-
A pH that is too low can lead to the decomposition of Cbz-Cl.[1]
-
A pH that is too high can cause the hydrolysis of the ester functionality of your starting material.
-
-
Insufficient Base: An adequate amount of base is required to neutralize the HCl generated during the reaction. Typically, at least two equivalents of a mild base are used.
-
-
Work-up Procedure:
-
Ensure the pH is adjusted correctly during the workup to allow for efficient extraction of the product into the organic layer.
-
Question 2: The presence of a significant amount of a carboxylic acid byproduct in the final product.
Answer:
This indicates hydrolysis of the ester group of your beta-amino ester starting material or product.
-
Strongly Basic Conditions: The use of strong bases like sodium hydroxide can readily saponify the ester.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of ester hydrolysis.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Question 3: The reaction is sluggish and does not go to completion.
Answer:
Incomplete reactions can be due to several factors related to reactivity and conditions.
-
Steric Hindrance: If the beta-amino ester is sterically hindered, the reaction may proceed more slowly.
-
Solution: Consider increasing the reaction time or using a slight excess of Cbz-Cl. A more reactive acylating agent, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), could also be explored.
-
-
Poor Solubility: The beta-amino ester may not be sufficiently soluble in the chosen solvent system.
-
Solution: For biphasic systems, ensure vigorous stirring to maximize the interfacial area. Adding a co-solvent like THF may improve solubility. For anhydrous conditions, select a solvent in which the starting material is fully soluble.
-
Question 4: Formation of an unexpected byproduct with a different molecular weight.
Answer:
This could be due to side reactions other than ester hydrolysis.
-
Dipeptide Formation: If the starting material is not fully protected, the free amine of one molecule can react with the activated carboxyl group of another, leading to dimerization.
-
Over-acylation: In rare cases with secondary amines, reaction at other nucleophilic sites could occur.
-
Beta-Lactam Formation: While not commonly reported as a major side reaction during Cbz protection, intramolecular cyclization to form a beta-lactam is a theoretical possibility for beta-amino esters under certain conditions.
Frequently Asked Questions (FAQs)
What are the most common conditions for Cbz protection of a beta-amino ester?
The most common method is the Schotten-Baumann reaction.[4] This typically involves dissolving the beta-amino ester in a biphasic system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a mild base (such as sodium bicarbonate or sodium carbonate) at a cool temperature (0 °C), followed by the slow addition of benzyl chloroformate.[5]
How can I avoid hydrolysis of the ester group?
To minimize ester hydrolysis, you can:
-
Use a mild inorganic base like sodium bicarbonate.
-
Maintain a pH between 8 and 9.
-
Keep the reaction temperature low (0 °C to room temperature).
-
Alternatively, use anhydrous conditions with an organic base like triethylamine in a solvent such as dichloromethane or THF.[3]
Is it necessary to use anhydrous solvents?
For the classic Schotten-Baumann reaction, which uses an aqueous base, anhydrous solvents are not necessary for the organic phase. However, if you are using an organic base like triethylamine, it is crucial to use anhydrous solvents to prevent the hydrolysis of the benzyl chloroformate.
How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting beta-amino ester should be compared to the appearance of a new, typically less polar, spot for the Cbz-protected product.
What is the typical work-up procedure?
After the reaction is complete, the organic layer is separated. The aqueous layer is often extracted one or more times with the organic solvent. The combined organic layers are then washed with a mild acid (e.g., dilute HCl) to remove any unreacted amine and excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Data Presentation
The following table summarizes representative yields for Cbz protection under various conditions. Note that the optimal conditions can vary depending on the specific beta-amino ester substrate.
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-Valine | Cbz-Cl | Na2CO3 | Water/AcOEt | RT | Overnight | ~100 | [2] |
| Various Acids | DPPA, NaN3 | NEt3 | Toluene | 120 | - | High | [3] |
| Amines | Cbz-Cl | - | Water | RT | - | High | [6] |
| Dipeptides | Cbz-Cl | - | - | - | - | 37-79 | [7] |
Note: Data for beta-amino esters is limited in the literature; the above table includes data for similar substrates to provide a general indication of expected yields under different conditions.
Experimental Protocols
Protocol 1: Cbz Protection of a Beta-Amino Ester using Schotten-Baumann Conditions
This protocol is adapted from the standard procedure for amino acids.[5]
-
Dissolution: Dissolve the beta-amino ester (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane).
-
Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0-2.5 equivalents).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Cbz Protection of a Beta-Amino Ester under Anhydrous Conditions
This protocol is suitable for base-sensitive substrates.
-
Dissolution: Dissolve the beta-amino ester (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add triethylamine (1.5 equivalents).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel as needed.
Visualizations
Caption: Experimental workflows for Cbz protection of beta-amino esters.
Caption: Troubleshooting logic for Cbz protection of beta-amino esters.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 3. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijacskros.com [ijacskros.com]
- 7. The synthesis of oligomers containing alternating C -glycosyl α-amino acids and proteinogenic α-amino acids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02059F [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection in Butanoate Systems
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of carboxybenzyl (Cbz or Z) groups in butanoate-containing systems.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My Cbz deprotection using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or incomplete.
Question: What are the common reasons for a sluggish or incomplete catalytic hydrogenation for Cbz deprotection in butanoate systems, and how can I resolve them?
Answer: Slow or incomplete reactions are a frequent challenge. A systematic approach to troubleshooting is crucial. The primary factors to investigate are related to the catalyst, reaction conditions, and the substrate itself.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities in your starting material or solvents.[1]
-
Solution: Ensure your butanoate substrate is highly purified to remove any potential catalyst poisons. If your substrate inherently contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as acidic or nucleophilic cleavage.[1]
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can differ between batches and diminish over time.[2][3]
-
Solution: Use a fresh batch of a high-quality catalyst. If you suspect catalyst deactivation, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]
-
-
Insufficient Hydrogen Pressure: For some butanoate substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.[3]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is vital for the substrate to access the catalyst's surface.[2][3]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[2]
-
-
Product Inhibition: The deprotected amine product can sometimes chelate with the palladium catalyst, inhibiting its activity.[1]
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the amine product, reducing its coordination to the catalyst and improving the reaction rate.[1]
-
-
Poor Solubility: The Cbz-protected butanoate may have limited solubility in the chosen solvent, hindering its interaction with the catalyst.[4]
-
Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water) to ensure complete dissolution of the starting material.[4]
-
Issue 2: I am observing side reactions and reduction of other functional groups.
Question: How can I improve the selectivity of my Cbz deprotection and avoid the reduction of other sensitive functional groups in my butanoate molecule?
Answer: Achieving high selectivity is critical, especially in complex molecules. If you are observing undesired reductions, consider the following strategies.
Potential Causes and Solutions:
-
Over-reduction with Catalytic Hydrogenation: Catalytic hydrogenation is a powerful reducing method and can sometimes reduce other functional groups like alkenes, alkynes, or benzyl ethers.[5]
-
Solution 1: Use a Milder Hydrogen Source (Transfer Hydrogenation): Instead of H₂ gas, employ a hydrogen donor like ammonium formate or formic acid.[4][5] This method is often milder and can provide better selectivity.
-
Solution 2: Alternative Deprotection Methods: If your molecule is sensitive to reduction, acidic or nucleophilic cleavage methods are excellent alternatives.
-
Acidic Cleavage: Conditions like HBr in acetic acid or milder Lewis acid conditions such as AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective.[2][6]
-
Nucleophilic Cleavage: For highly sensitive and complex molecules, nucleophilic cleavage using 2-mercaptoethanol is a viable option.[3][6][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally cleanest method for Cbz deprotection?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is the most widely used method. It is generally efficient and clean, with byproducts (toluene and carbon dioxide) that are easily removed.[3]
Q2: My butanoate substrate is sensitive to strong acids. What deprotection methods should I consider?
A2: If your substrate is acid-sensitive, you should avoid using HBr in acetic acid. Milder acidic conditions with AlCl₃/HFIP or non-acidic methods like catalytic hydrogenation or nucleophilic cleavage are more suitable choices.[3][6]
Q3: Are there any rapid Cbz deprotection methods available?
A3: Yes, for rapid deprotection, transfer hydrogenation using ammonium formate with Pd/C under microwave conditions can be extremely fast, often completing in about 10 minutes.[5] Another rapid method involves the addition of sodium borohydride (NaBH₄) to a mixture of the Cbz-protected amine and Pd/C in methanol, which can be complete in as little as 3-10 minutes.[8][9]
Q4: Can I perform Cbz deprotection in the presence of a Boc group?
A4: Yes, the Cbz and Boc protecting groups are generally orthogonal. You can selectively deprotect a Cbz group using catalytic hydrogenation while leaving the acid-labile Boc group intact.[10]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes typical reaction conditions for various Cbz deprotection methods. Note that optimal conditions can vary depending on the specific butanoate substrate.
| Method | Catalyst/Reagent | Hydrogen Source/Solvent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | 5-10% Pd/C | H₂ (gas, 1 atm to 50+ psi) / MeOH or EtOH | Room Temperature | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, may affect other reducible groups.[5] |
| Pearlman's Catalyst | 20% Pd(OH)₂/C | H₂ (gas) / Various Solvents | Room Temperature | 4 hours - 6 days | 57 - 66% | Advantages: More active than Pd/C for difficult substrates. Disadvantages: Can be more aggressive, leading to over-reduction. |
| Transfer Hydrogenation | Pd/C | Ammonium Formate (HCOONH₄) / i-PrOH | Microwave | ~10 minutes | High | Advantages: Avoids H₂ gas, extremely rapid. Disadvantages: Requires a microwave reactor.[5] |
| Rapid Reductive Deprotection | 10% Pd-C | NaBH₄ / Methanol | Room Temperature | 3 - 10 minutes | 93 - 98% | Advantages: Very rapid deprotection.[8][9] |
| Acidic Cleavage (Strong) | HBr in Acetic Acid | Glacial Acetic Acid | Room Temperature | Minutes to Hours | Variable | Advantages: Effective for substrates with reducible groups. Disadvantages: Harsh conditions, not suitable for acid-sensitive molecules.[2] |
| Acidic Cleavage (Mild) | AlCl₃ | HFIP | Room Temperature | Variable | High | Advantages: Good functional group tolerance, cost-effective, scalable.[3][6] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAC | 75 °C | Not specified | High | Advantages: Ideal for substrates that poison Pd catalysts. Disadvantages: Requires elevated temperature and basic conditions.[5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
-
Dissolution: Dissolve the Cbz-protected butanoate (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.[8]
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere. This can be achieved using a hydrogen-filled balloon for atmospheric pressure or a specialized hydrogenation apparatus for higher pressures.[2]
-
Reaction: Stir the mixture vigorously at room temperature.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1][8]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified further if necessary.[8]
Protocol 2: General Procedure for Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected butanoate (1.0 equiv) in glacial acetic acid.[2]
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.[2]
-
Reaction: Stir the reaction at room temperature. The reaction time can range from a few minutes to several hours depending on the substrate.[2]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product is typically isolated by precipitation or extraction after careful quenching of the acid.[2]
Protocol 3: General Procedure for Nucleophilic Cleavage with 2-Mercaptoethanol
-
Reaction Setup: To a solution of the Cbz-protected butanoate (1 equivalent) in N,N-Dimethylacetamide (DMAC), add potassium phosphate (e.g., 2-4 equivalents).[1][6]
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[1][6]
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][6]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[1]
Visual Troubleshooting Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key troubleshooting workflows for Cbz deprotection.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Caption: Decision tree for addressing selectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate during experimental workup. The information is designed to help you anticipate and address potential challenges, ensuring the integrity of your compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the workup of this compound in a question-and-answer format.
Question 1: I am observing significant loss of my product after aqueous workup. What are the likely causes?
Answer: Significant product loss during aqueous workup is often due to the chemical instability of the β-keto ester and the Cbz-protecting group under certain conditions. The primary degradation pathways include hydrolysis of the methyl ester, followed by decarboxylation, and retro-Claisen condensation. Both pathways are promoted by basic conditions. Harsh acidic conditions can also lead to hydrolysis and potentially affect the Cbz group.
Question 2: My purified product shows unexpected peaks in the NMR spectrum, suggesting the presence of impurities. What could these be?
Answer: Unexpected peaks may correspond to degradation products. Common impurities could include the decarboxylated product, N-Cbz-aminopropanone, resulting from hydrolysis and subsequent loss of CO2. Another possibility is the product of a retro-Claisen condensation, which would be N-Cbz-glycine methyl ester. If your starting material is chiral, you might also be observing diastereomers due to epimerization at the carbon between the two carbonyl groups, which can be induced by base.
Question 3: I am struggling with the purification of the final compound. Are there any recommended procedures?
Answer: Purification of β-keto esters like this one should be performed under mild conditions. Rapid silica gel chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is generally effective.[1] It is crucial to avoid prolonged exposure to silica gel, which can be slightly acidic and may cause degradation. Using deactivated silica gel can be a good alternative. High temperatures should be avoided during all steps, including solvent removal.
Question 4: Can I use a strong base like sodium hydroxide to wash out acidic impurities?
Answer: It is highly discouraged to use strong bases like sodium hydroxide. The β-keto ester functionality is susceptible to base-catalyzed retro-Claisen condensation.[2] A milder base, such as a saturated aqueous solution of sodium bicarbonate, is a safer alternative for neutralizing acidic impurities.[1]
Question 5: What is the best way to quench the reaction before workup?
Answer: Quenching with a mild acidic solution, such as a saturated aqueous solution of ammonium chloride or a dilute solution of a weak organic acid like citric acid, is recommended.[1] This helps to neutralize any basic reagents or byproducts without exposing the compound to harsh acidic conditions that could lead to hydrolysis of the ester or cleavage of the Cbz group.
Data Presentation: Potential Degradation Pathways
The following table summarizes the primary degradation pathways for this compound during workup.
| Degradation Pathway | Chemical Transformation | Conditions to Avoid | Potential Byproducts |
| Hydrolysis & Decarboxylation | The methyl ester is hydrolyzed to a carboxylic acid, which then loses CO2.[2][3][4] | Strong acidic or basic conditions, elevated temperatures. | N-Cbz-aminopropanone, CO2, Methanol |
| Retro-Claisen Condensation | Cleavage of the C-C bond between the alpha and beta carbons of the keto ester. | Strong basic conditions. | N-Cbz-glycine methyl ester, Methyl acetate |
| Epimerization | Loss of stereochemical integrity at the C2 position. | Basic conditions. | Diastereomer of the starting material |
| Cbz Deprotection | Cleavage of the benzyloxycarbonyl protecting group. | Strong acids, catalytic hydrogenation (not typical for workup). | Methyl 4-amino-3-oxobutanoate, Benzyl alcohol, CO2 |
Experimental Protocols
Recommended Mild Workup and Purification Protocol:
This protocol is designed to minimize the degradation of this compound.
-
Quenching: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride or a 10% aqueous solution of citric acid to quench the reaction.[1]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing:
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (1 x volume of the organic layer).[1] Be cautious of potential gas evolution.
-
Wash the organic layer with brine (1 x volume of the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (below 40°C).
-
Purification: Purify the crude product immediately by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Consider using deactivated silica gel for sensitive compounds.
Visualizations
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for this compound.
Recommended Workup Workflow
Caption: Recommended mild workup and purification workflow.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for scaling up this important pharmaceutical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. Two primary synthetic routes are considered: the Claisen Condensation of N-Cbz-glycine methyl ester and the Meldrum's Acid route with N-Cbz-glycine.
Issue 1: Low Yield of the Desired β-Keto Ester
Potential Causes:
-
Incomplete Enolate Formation (Claisen Condensation): The equilibrium for the formation of the ester enolate may not be favorable. A full equivalent of a strong, non-nucleophilic base is crucial to drive the reaction forward.[1][2]
-
Side Reactions:
-
Self-condensation of the starting ester (Claisen Condensation): This can be a significant issue if the starting ester can easily enolize and react with itself.[1][3]
-
Decomposition of Meldrum's Acid Adduct: The acylated Meldrum's acid intermediate can be thermally unstable.
-
Transesterification: If the alkoxide base used in the Claisen condensation does not match the alkyl group of the ester, a mixture of ester products can be formed.[2]
-
-
Suboptimal Reaction Temperature: The temperature for both the acylation of Meldrum's acid and the Claisen condensation is critical. Temperatures that are too high can lead to decomposition, while temperatures that are too low may result in an impractically slow reaction rate.
-
Moisture in Reagents or Solvents: Water can quench the strong base used in the Claisen condensation and can also lead to the hydrolysis of esters and the Meldrum's acid intermediate.
Solutions:
-
Claisen Condensation:
-
Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete enolate formation.[3]
-
Employ a "crossed" Claisen condensation strategy where one ester (without α-hydrogens) is used in excess to favor the desired reaction.[1][3]
-
Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the base and the electrophile to minimize side reactions.
-
-
Meldrum's Acid Route:
-
Activate the N-Cbz-glycine, for example, by converting it to the acid chloride or using a coupling agent like N,N'-carbonyldiimidazole, to facilitate the acylation of Meldrum's acid under milder conditions.
-
Perform the subsequent methanolysis at a controlled temperature (e.g., refluxing methanol) to avoid decomposition of the β-keto ester product.
-
-
General:
-
Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Issue 2: Difficulty in Product Purification
Potential Causes:
-
Presence of Unreacted Starting Materials: Incomplete conversion will lead to a mixture of starting materials and the desired product.
-
Formation of Closely Eluting Impurities: Side products, such as the self-condensation product in the Claisen reaction, may have similar polarities to the desired product, making chromatographic separation challenging.
-
Oily or Gummy Product: The product may not crystallize easily, making isolation by filtration difficult.
Solutions:
-
Optimize Reaction Conditions: Aim for complete conversion by adjusting stoichiometry, reaction time, or temperature to simplify the purification process.
-
Chromatography:
-
Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification.
-
Thin-layer chromatography (TLC) should be used to monitor the reaction progress and to develop an effective solvent system for column chromatography.
-
-
Crystallization:
-
Attempt to induce crystallization by using a seed crystal, slowly cooling the solution, or by using a solvent/anti-solvent system.
-
-
Work-up Procedure:
-
A thorough aqueous work-up is essential to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Issue 3: Inconsistent Results Upon Scale-Up
Potential Causes:
-
Inefficient Heat Transfer: As the reaction volume increases, maintaining a consistent temperature throughout the reaction mixture becomes more challenging. Localized "hot spots" can lead to increased side product formation and decomposition.
-
Mixing Issues: Inefficient stirring in larger reactors can lead to poor distribution of reagents and localized high concentrations, which can promote side reactions.
-
Addition Rate of Reagents: The rate of addition of reagents, particularly the strong base in a Claisen condensation, becomes more critical at a larger scale to control the reaction exotherm and minimize side reactions.
Solutions:
-
Process Control:
-
Use a reactor with efficient overhead stirring and a temperature control unit to ensure homogeneous mixing and stable temperature.
-
The addition of reagents should be carefully controlled using a syringe pump or an addition funnel, especially for exothermic steps.
-
-
Solvent Volume:
-
Ensure that the reaction concentration is appropriate for the scale. Very high concentrations can lead to mixing problems and poor heat dissipation.
-
-
Process Safety:
-
Conduct a thorough safety assessment before scaling up, paying close attention to the handling of pyrophoric or highly reactive reagents and potential exotherms.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the large-scale synthesis of this compound?
A1: The Meldrum's acid route is often favored for large-scale synthesis of β-keto esters. This is because it can avoid the use of extremely strong bases like LDA required for the direct Claisen condensation of some esters and can provide cleaner reactions with easier work-ups. The acylation of Meldrum's acid followed by alcoholysis is a well-established and reliable method.
Q2: What is the role of the benzyloxycarbonyl (Cbz) group in this synthesis?
A2: The benzyloxycarbonyl (Cbz) group is a protecting group for the amino functionality of the glycine moiety. It prevents the amine from participating in unwanted side reactions, such as acting as a nucleophile. The Cbz group is stable under the conditions of β-keto ester formation and can be selectively removed later in a synthetic sequence, typically by catalytic hydrogenation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Staining with a suitable reagent (e.g., potassium permanganate or ninhydrin) may be necessary for visualization.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: Key safety precautions include:
-
Handling of Strong Bases (Claisen Route): Reagents like sodium hydride and LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The addition of strong bases and the quenching of the reaction can be exothermic. Ensure adequate cooling and controlled addition rates to manage the heat generated.
-
Solvent Safety: Use appropriate ventilation (fume hood) when working with volatile organic solvents.
-
Pressure Build-up: Be aware of potential gas evolution, for example, during the quenching of reactive intermediates, and ensure the reaction vessel is appropriately vented.
Data Presentation
The following tables summarize key parameters and expected outcomes for the synthesis of β-keto esters, providing a basis for optimization.
Table 1: Optimization of the Claisen Condensation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Sodium Ethoxide | Sodium Hydride | LDA | Higher yields are often achieved with stronger, non-nucleophilic bases like NaH or LDA. |
| Temperature | Room Temp | 0 °C | -78 °C | Lower temperatures generally reduce side reactions and improve selectivity. |
| Solvent | Ethanol | THF | Anhydrous THF | Aprotic, anhydrous solvents are necessary to prevent quenching of the strong base. |
| Addition Time | 30 min | 1 hour | 2 hours | Slower addition of the base can help to control the reaction exotherm and improve yield. |
| Typical Yield | 40-60% | 60-80% | 70-90% | Yields are highly dependent on the specific substrate and conditions. |
Table 2: Optimization of the Meldrum's Acid Route
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Activating Agent | Thionyl Chloride | N,N'-Carbonyldiimidazole | DCC/DMAP | Milder activating agents like CDI can lead to cleaner reactions with fewer side products. |
| Acylation Temp. | 0 °C to RT | 0 °C | -20 °C to 0 °C | Lower temperatures can prevent the decomposition of the acyl Meldrum's acid intermediate. |
| Methanolysis Temp. | Reflux | 50 °C | Room Temp | Refluxing in methanol is common, but lower temperatures may be sufficient and prevent product degradation. |
| Reaction Time | 4-6 hours | 8-12 hours | 12-24 hours | Longer reaction times may be necessary for complete conversion, especially at lower temperatures. |
| Typical Yield | 60-75% | 75-90% | 80-95% | This route generally provides good to excellent yields. |
Experimental Protocols
Protocol 1: Synthesis via the Meldrum's Acid Route (Recommended for Scale-Up)
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
Step 1: Activation of N-Cbz-glycine
-
To a solution of N-Cbz-glycine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, add N,N'-carbonyldiimidazole (CDI) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of CO2 ceases. The resulting solution of the N-Cbz-glycine imidazolide is used directly in the next step.
Step 2: Acylation of Meldrum's Acid
-
In a separate flask, suspend Meldrum's acid (1.1 eq) in anhydrous DCM or THF.
-
To this suspension, add the freshly prepared solution of the N-Cbz-glycine imidazolide dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the imidazolide.
Step 3: Methanolysis
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the crude acyl Meldrum's acid, add an excess of anhydrous methanol.
-
Heat the mixture to reflux for 2-4 hours, monitoring the progress by TLC until the intermediate is fully converted to the desired β-keto ester.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis via Claisen Condensation
This protocol requires stringent anhydrous conditions and the use of a strong base.
-
To a flame-dried, three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add a solution of methyl N-Cbz-glycinate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared LDA solution to the solution of the ester at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
In a separate flask, prepare a solution of methyl acetate (1.5 eq) in anhydrous THF.
-
Add the methyl acetate solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via the Meldrum's Acid route.
Caption: A simplified logic diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Alternative Workup Procedures for Reactions Involving Boronic Acids and Their Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with boronic acids and their derivatives, particularly in the context of common reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction is complete, but I'm struggling to remove the excess boronic acid and its byproducts. What are the recommended workup procedures?
A1: Excess boronic acid and its self-coupling byproducts are common impurities. Several methods can be employed for their removal, with the choice depending on the properties of your desired product.
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Aqueous Basic Wash: This is the most common and straightforward method. Boronic acids are weakly acidic and will deprotonate in the presence of a base to form water-soluble boronate salts. A wash with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) will extract the unreacted boronic acid into the aqueous layer.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical and may require some screening.[2][3] Common solvents for recrystallizing aryl boronic acids include hot water or ethanol.[3]
-
Diethanolamine (DEA) Adduct Formation: Boronic acids react with diethanolamine to form stable, crystalline adducts that often precipitate from the reaction mixture.[3][4] This adduct can be isolated by filtration and then hydrolyzed back to the pure boronic acid using an acid wash.[5][6]
-
Sorbitol Extraction: This method utilizes the ability of polyols like sorbitol to complex with boronic acids, rendering them more water-soluble and facilitating their extraction into an aqueous phase.[3]
Q2: I performed a basic wash, but I'm still seeing boronic acid impurities in my NMR. How can I improve the efficiency of the extraction?
A2: If a simple basic wash is insufficient, consider the following troubleshooting steps:
-
Increase the pH: A more concentrated basic solution (e.g., 1-2 M NaOH) can enhance the deprotonation and subsequent extraction of the boronic acid.[7]
-
Multiple Extractions: Perform multiple washes with the basic solution. Three to five extractions are often more effective than a single large-volume wash.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst can facilitate the movement of the boronate salt from the organic to the aqueous phase, although this is less common for simple extractions.
-
Solvent Choice: The choice of organic solvent can impact extraction efficiency. Ensure your organic solvent is not miscible with water. Dichloromethane and ethyl acetate are common choices.
Q3: How do I effectively remove the palladium catalyst from my reaction mixture? My product appears to be contaminated with a black solid.
A3: The black solid is likely palladium black, which forms when the catalyst decomposes. Here are several methods to remove both homogeneous and heterogeneous palladium residues:
-
Filtration through Celite: This is a quick and common method to remove insoluble palladium species. Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite.[8][9][10]
-
Metal Scavengers: For more complete removal of trace palladium, solid-supported metal scavengers can be very effective. These are functionalized polymers or silica that chelate the metal. The scavenger is stirred with the reaction mixture and then removed by filtration.[7] Commercially available scavengers like MP-TMT can reduce palladium levels significantly.[7]
-
Activated Carbon: Stirring the reaction mixture with activated carbon can also adsorb the palladium catalyst, which is then removed by filtration.
-
Column Chromatography: If your product is amenable to chromatography, this can effectively separate the product from the palladium catalyst and other impurities.[9]
Q4: I am concerned about the stability of my boronic acid during workup. Can protodeboronation be an issue?
A4: Yes, protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially under acidic or strongly basic conditions. The stability of boronic acids is highly substrate-dependent. To minimize protodeboronation, it is often recommended to work at or near neutral pH when possible and to avoid prolonged exposure to harsh conditions.
Q5: My boronic acid is an oil and difficult to purify. Are there any alternative strategies?
A5: Oily boronic acids can be challenging. The diethanolamine (DEA) adduct formation is an excellent strategy in this case.[4] The crystalline DEA adduct is often easy to handle and purify by filtration. The pure boronic acid can then be regenerated by hydrolysis.[5][6]
Quantitative Data on Workup Procedures
The following table summarizes quantitative data for various workup procedures. Please note that yields and efficiencies are highly substrate-dependent.
| Workup Procedure | Reagents & Conditions | Typical Yield/Efficiency | Reference |
| Aqueous Basic Wash | 1-2 M NaOH (aq) | Highly variable, dependent on substrate and number of washes. | |
| Recrystallization | Hot Ethanol | Good to moderate yields.[2] | [2][3] |
| Diethanolamine Adduct Formation & Hydrolysis | 1. Diethanolamine in ether2. 0.1 M HCl (aq) | 99% for phenylboronic acid. | [5] |
| Palladium Removal with Metal Scavenger (MP-TMT) | 5 equivalents of MP-TMT, stirred overnight at room temperature. | Reduced palladium from 33,000 ppm to <200 ppm.[7] | [7] |
| Filtration through Celite | Celite pad (1-2 cm thick) on a sintered glass funnel. | Effective for removing insoluble palladium. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Basic Workup to Remove Excess Boronic Acid
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Cool the reaction mixture to room temperature.
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Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Transfer the mixture to a separatory funnel.
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Wash the organic layer with 1 M aqueous NaOH solution (3 x 50 mL for a 1 mmol scale reaction).
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Wash the organic layer with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification of a Boronic Acid via Diethanolamine (DEA) Adduct Formation
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Dissolve the crude boronic acid in diethyl ether.
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Add diethanolamine (1.1 equivalents) to the solution.
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Stir the mixture at room temperature. A white precipitate of the DEA adduct should form within 30 minutes.[5]
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Collect the precipitate by filtration, wash with cold ether, and dry.
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To regenerate the boronic acid, suspend the DEA adduct in ether and add 0.1 M HCl.[5]
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Stir for approximately 20 minutes until the solid dissolves.
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Separate the layers and extract the aqueous layer with ether (3x).
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Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the pure boronic acid.[5]
Protocol 3: Removal of Palladium Catalyst by Filtration through Celite
-
Allow the reaction mixture to cool to room temperature.
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Dilute the mixture with a solvent in which the desired product is soluble (e.g., ethyl acetate).[10]
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Prepare a short plug of Celite (approximately 1-2 cm thick) in a sintered glass funnel.
-
Pass the diluted reaction mixture through the Celite plug.
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Wash the Celite plug with additional solvent to ensure complete recovery of the product.[8]
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Combine the filtrates and concentrate under reduced pressure.
Diagrams
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thermally Unstable β-Keto Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal instability of β-keto esters during purification.
Frequently Asked Questions (FAQs)
Q1: What causes the thermal instability of β-keto esters?
A1: The primary cause of thermal instability in β-keto esters is their susceptibility to decarboxylation. This reaction involves the loss of a molecule of carbon dioxide (CO₂) from the corresponding β-keto acid, which can be formed by hydrolysis of the ester.[1] The presence of a carbonyl group beta to the ester functionality facilitates this process, especially when heated.[2] Both acidic and basic conditions can catalyze the initial hydrolysis, making the β-keto ester prone to degradation during workup and purification.[1]
Q2: At what temperature do β-keto esters typically decompose?
A2: The decomposition temperature varies depending on the specific structure of the β-keto ester. While a definitive decomposition temperature is not always reported, boiling points under reduced pressure are indicative of thermal sensitivity. For instance, heating acetoacetic acid, the parent β-keto acid of many common esters, can lead to decarboxylation at room temperature. It is crucial to handle β-keto esters at the lowest feasible temperatures during purification.
Q3: What are the main challenges encountered during the purification of β-keto esters?
A3: The main challenges include:
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Thermal Decomposition (Decarboxylation): Leading to loss of product and formation of ketone byproducts.
-
Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of keto and enol forms. This can lead to issues in chromatographic separations, such as broad or split peaks in HPLC analysis.[3]
-
Hydrolysis: Sensitivity to both acid and base can lead to hydrolysis back to the β-keto acid, which then readily decarboxylates.[1]
-
Epimerization/Racemization: For chiral β-keto esters, exposure to acidic or basic conditions can lead to the loss of stereochemical integrity at the α-carbon.[4]
Troubleshooting Guides
Issue 1: Low yield of β-keto ester after purification.
Possible Cause: Thermal decomposition during distillation or solvent removal.
Troubleshooting Steps:
-
Avoid High Temperatures:
-
Vacuum Distillation: Purify the β-keto ester using high vacuum to lower the boiling point. Monitor the pot temperature closely and keep it as low as possible.
-
Short Path Distillation: For very sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at elevated temperatures.
-
Rotary Evaporation: When removing solvents, use a low-temperature water bath and a high-efficiency vacuum pump. Do not leave the flask on the rotary evaporator longer than necessary.
-
-
Alternative Purification Methods:
-
Flash Chromatography: This is often a milder alternative to distillation. Use a carefully selected solvent system to ensure good separation at room temperature.
-
Low-Temperature Crystallization: If the β-keto ester is a solid, recrystallization from a suitable solvent at low temperatures can be a highly effective purification method that avoids thermal stress.
-
Logical Relationship for Troubleshooting Low Yield
References
Technical Support Center: Refinement of Crystallization Techniques for Aminobutanoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their crystallization techniques for aminobutobutanoate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when crystallizing aminobutanoate derivatives?
A1: The primary challenges include the tendency of some derivatives, particularly N-protected ones, to form oils instead of solids.[1][2] Other common issues are low crystal yield, formation of amorphous precipitates, and difficulty in controlling crystal size and morphology. The zwitterionic nature of unprotected aminobutanoates can also influence their solubility and crystallization behavior.
Q2: How does the choice of solvent impact the crystallization of aminobutanoate derivatives?
A2: Solvent selection is critical and directly influences solubility, supersaturation, and crystal habit. A good solvent system typically involves a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent (or anti-solvent) in which it is sparingly soluble at lower temperatures. For instance, γ-aminobutyric acid (GABA) is highly soluble in water, while its solubility decreases with the addition of alcohols like methanol or ethanol.[3][4][5][6]
Q3: What is "oiling out" and how can it be prevented?
A3: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystal. This often occurs when the solution is cooled too rapidly or when the concentration of the solute is too high. To prevent this, one can try slower cooling rates, using a more dilute solution, or changing the solvent system.[1] For N-Boc protected amino acids that are often oily, adding seed crystals to the oil and then slurrying with a non-polar solvent can induce crystallization.[7][8]
Q4: How do impurities affect the crystallization process?
A4: Impurities can significantly hinder crystallization by interfering with crystal lattice formation.[1] They can also affect the crystal habit, leading to less desirable morphologies, and in some cases, an increase in impurity concentration can lead to a decrease in product yield.[9] It is crucial to start with high-purity starting materials and ensure that all reagents from the synthesis are removed during workup.
Q5: What is the role of pH in the crystallization of aminobutanoate derivatives?
A5: The pH of the crystallization medium is a critical parameter, especially for unprotected aminobutanoate derivatives, as it affects their charge state and, consequently, their solubility. The solubility of these zwitterionic compounds is generally lowest at their isoelectric point. Adjusting the pH away from the isoelectric point can increase solubility, which can be leveraged in pH-swing crystallization methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of aminobutanoate derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product oils out instead of crystallizing. | 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Inappropriate solvent system. 4. Presence of impurities. | 1. Dilute the solution with more of the "good" solvent. 2. Allow the solution to cool slowly to room temperature before further cooling in a refrigerator. 3. Experiment with different solvent/anti-solvent ratios or entirely new solvent systems. 4. Purify the crude product further before crystallization. For oily N-Boc derivatives, try seeding the oil and slurrying with a non-polar solvent like hexane.[1][7][8] |
| No crystals form, even after extended cooling. | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting nucleation. | 1. Concentrate the solution by slowly evaporating some of the solvent. 2. Try scratching the inside of the flask with a glass rod to create nucleation sites. 3. Add a small seed crystal of the desired compound. 4. Ensure all synthetic byproducts and reagents have been removed. |
| Low crystal yield. | 1. The compound has high solubility in the mother liquor. 2. Too much solvent was used. | 1. Cool the crystallization mixture to a lower temperature to decrease solubility. 2. If using an anti-solvent, add a slightly larger volume. 3. Concentrate the mother liquor and attempt a second crystallization. |
| Crystals are very fine or needle-like. | 1. High level of supersaturation leading to rapid nucleation. 2. Inherent crystal habit of the compound in the chosen solvent. | 1. Reduce the cooling rate or the rate of anti-solvent addition. 2. Experiment with different solvents or additives that can modify the crystal habit. 3. Control the stirring rate, as very high rates can lead to smaller crystals.[10][11][12] |
| Crystals are agglomerated. | 1. High supersaturation. 2. High particle concentration in suspension. 3. Inadequate agitation. | 1. Control the rate of supersaturation generation (cooling or anti-solvent addition). 2. Use temperature cycling (repeated heating and cooling) to de-agglomerate crystals.[13] 3. Optimize the stirring rate; sometimes, a temporary increase in agitation can break up agglomerates.[14] 4. Consider using ultrasound during the initial stages of crystallization.[15] |
Data Presentation
Table 1: Solubility of γ-Aminobutyric Acid (GABA) in Different Solvent Systems
| Solvent System (molar fraction of alcohol) | Temperature (K) | Solubility (molar fraction of GABA) |
| Methanol + Water (0.0) | 283.15 | 0.0285 |
| 293.15 | 0.0345 | |
| 303.15 | 0.0415 | |
| 313.15 | 0.0495 | |
| 323.15 | 0.0585 | |
| Methanol + Water (0.2) | 283.15 | 0.0195 |
| 293.15 | 0.0235 | |
| 303.15 | 0.0285 | |
| 313.15 | 0.0345 | |
| 323.15 | 0.0415 | |
| Ethanol + Methanol (0.2) | 283.15 | 0.0038 |
| 293.15 | 0.0046 | |
| 303.15 | 0.0055 | |
| 313.15 | 0.0066 | |
| 323.15 | 0.0079 | |
| 1-Propanol + Methanol (0.2) | 283.15 | 0.0031 |
| 293.15 | 0.0037 | |
| 303.15 | 0.0044 | |
| 313.15 | 0.0053 | |
| 323.15 | 0.0063 | |
| Data adapted from Zhao, K., et al. (2016). Journal of Chemical & Engineering Data, 61(3), 1210-1220.[3][4][5][6][16] |
Table 2: Effect of Additives on the Induction Time of GABA Crystallization
| Additive (0.05 wt%) | Induction Time (s) |
| None (Pure Water) | ~400 |
| Hydroxyethyl cellulose (HEC) | ~670 |
| Sodium stearate | ~200 |
| L-Lysine | Inhibited Nucleation |
| L-Histidine | Inhibited Nucleation |
| L-Tyrosine | Inhibited Nucleation |
| Data from Pan, Z., et al. (2024). ACS Omega.[17][18][19] |
Experimental Protocols
Protocol 1: Cooling Crystallization of γ-Aminobutyric Acid (GABA)
-
Dissolution: Dissolve the crude GABA in deionized water at an elevated temperature (e.g., 70-80 °C) to create a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling rate can be controlled (e.g., 0.2 °C/min).[18]
-
Further Cooling: Once at room temperature, place the flask in a refrigerator (4 °C) or an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., a water/ethanol mixture) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization of a Generic Aminobutanoate Derivative
-
Dissolution: Dissolve the aminobutanoate derivative in a minimal amount of a "good" solvent (e.g., water, methanol, or ethyl acetate) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., ethanol, isopropanol, or hexane) dropwise with constant stirring until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystal formation should occur as the solvent and anti-solvent slowly equilibrate.
-
Cooling (Optional): If crystallization is slow, the container can be placed in a refrigerator to induce further precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Crystallization of N-Boc-Protected Aminobutanoate Derivatives from an Oil
-
Preparation: After synthesis and work-up, concentrate the N-Boc-aminobutanoate derivative under reduced pressure to obtain a viscous oil.[7][8]
-
Seeding: Add a few seed crystals of the desired product to the oil. If seed crystals are unavailable, attempt to induce crystallization by scratching the side of the flask with a glass rod at the oil-air interface.
-
Solidification: Allow the seeded oil to stand at room temperature. The oil should gradually solidify.
-
Pulping (Slurrying): Once the mass has solidified, add a weak polar or non-polar solvent (e.g., diethyl ether or hexane) and stir the solid to break it up into a fine powder.[7][8]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold pulping solvent.
-
Drying: Dry the purified N-Boc-aminobutanoate derivative under vacuum.
Visualizations
Caption: Workflow for Cooling Crystallization.
Caption: Troubleshooting Guide for "Oiling Out".
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ThermoML:J. Chem. Eng. Data 2016, 61, 3, 1210-1220 [trc.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aminer.cn [aminer.cn]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Making sure you're not a bot! [tib.eu]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Cbz and Boc Protecting Groups for 4-Amino-3-Oxobutanoate
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate amine protecting group is a critical decision that significantly influences the success of a synthetic route. This guide provides an objective comparison of two of the most widely used N-protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), specifically for the protection of 4-amino-3-oxobutanoate, a key building block in the synthesis of various pharmaceuticals. This comparison is supported by established chemical principles and representative experimental data to aid in the selection process.
Core Comparison: Cbz vs. Boc
The fundamental difference between Cbz and Boc lies in their stability and the conditions required for their removal, which forms the basis of their orthogonal applications in multi-step synthesis.[1] The Cbz group is renowned for its stability under a wide range of conditions and is typically removed by catalytic hydrogenolysis.[2][3] In contrast, the Boc group is valued for its stability in basic and nucleophilic environments but is readily cleaved under acidic conditions.[1][4]
Key Properties and Stability
| Feature | Cbz (Carboxybenzyl) | Boc (tert-butyloxycarbonyl) |
| Protecting Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Protection Conditions | Aqueous base (e.g., NaHCO₃, Na₂CO₃) in an organic co-solvent (e.g., THF, Dioxane) at 0°C to room temperature.[5][6] | Base (e.g., NaOH, NaHCO₃, DMAP) in a solvent like water, THF, or acetonitrile at room temperature.[4][7] |
| Stability | Stable to acidic and basic conditions (with some exceptions).[1] | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] |
| Lability | Labile to catalytic hydrogenolysis (H₂, Pd/C) and strong acids (e.g., HBr in acetic acid).[2][3] | Labile to strong acids (e.g., TFA, HCl).[4][8] |
| Typical Yields (General Amines) | High (often >90%).[5] | High (often >90%).[7] |
| Byproducts of Deprotection | Toluene and CO₂ (volatile).[2] | Isobutylene and CO₂ (volatile).[9] |
| Orthogonality | Can be selectively removed in the presence of Boc.[10] | Can be selectively removed in the presence of Cbz.[10] |
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Cbz and Boc protecting groups on a model substrate, ethyl 4-amino-3-oxobutanoate.
Cbz Protection of Ethyl 4-amino-3-oxobutanoate
Materials:
-
Ethyl 4-amino-3-oxobutanoate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve ethyl 4-amino-3-oxobutanoate hydrochloride (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.2 equivalents) to the solution and stir until dissolved.
-
Slowly add benzyl chloroformate (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[2]
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[5]
Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
N-Cbz-ethyl 4-amino-3-oxobutanoate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.[2]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[2]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [2]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
Boc Protection of Ethyl 4-amino-3-oxobutanoate
Materials:
-
Ethyl 4-amino-3-oxobutanoate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve ethyl 4-amino-3-oxobutanoate hydrochloride (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in a mixture of THF and water.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.[7]
Boc Deprotection (Acidolysis)
Materials:
-
N-Boc-ethyl 4-amino-3-oxobutanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (typically 5-10 equivalents or as a 20-50% solution in DCM) dropwise.[9][10]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine, usually as a TFA salt.[4]
Visualizing the Chemistry
To further clarify the structures and processes involved, the following diagrams are provided.
Caption: Structures of Cbz- and Boc-protected ethyl 4-amino-3-oxobutanoate.
Caption: Reaction workflows for Cbz and Boc protection and deprotection.
Caption: Logic diagram for selecting between Cbz and Boc protecting groups.
Conclusion and Recommendations
Both Cbz and Boc are highly effective and versatile protecting groups for the amino functionality of 4-amino-3-oxobutanoate, each with distinct advantages. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.
-
The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid. Its removal under mild acidic conditions is often clean and straightforward.[1]
-
The Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions. The byproducts of its removal are volatile, simplifying purification.[1][3]
For the specific case of 4-amino-3-oxobutanoate, both protecting groups are expected to perform well. The presence of the β-keto ester functionality does not typically interfere with standard protection or deprotection protocols for either group under the conditions described. The ultimate decision should be based on the overall synthetic plan and the compatibility with subsequent reaction steps. The orthogonality of these two protecting groups is a significant advantage in complex syntheses, allowing for the selective deprotection of one in the presence of the other.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Synthetic Routes for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
For researchers and drug development professionals, the efficient synthesis of key intermediates is paramount. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a valuable building block in organic synthesis, particularly for the preparation of various biologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule: the Claisen-type condensation of an N-protected glycine ester and a route involving the acylation of Meldrum's acid. This comparison is supported by detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for a given research objective.
Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as yield, reaction conditions, availability of starting materials, and scalability. The two methods presented here offer distinct advantages and disadvantages.
| Parameter | Route 1: Claisen-Type Condensation | Route 2: Acylation of Meldrum's Acid |
| Starting Materials | N-Cbz-glycine methyl ester, Methyl acetate | N-Cbz-glycine, Meldrum's acid, Methanol |
| Key Reagents | Strong base (e.g., Sodium bis(trimethylsilyl)amide) | Coupling agent (e.g., Carbonyldiimidazole), Pyridine |
| Number of Steps | One primary reaction step | Two distinct steps (acylation and alcoholysis) |
| Reaction Conditions | Cryogenic temperatures (e.g., -78 °C) | Near ambient to reflux temperatures |
| Typical Yield | Moderate to Good | Good to Excellent |
| Scalability | Can be challenging due to the need for a strong base and low temperatures. | Generally more amenable to larger scale synthesis. |
| Atom Economy | Moderate, involves the formation of a salt byproduct. | Good, byproducts are generally volatile or easily removed. |
Experimental Protocols
Route 1: Claisen-Type Condensation of N-Cbz-Glycine Methyl Ester
This route relies on the condensation of the enolate of methyl acetate with an activated N-Cbz-glycine derivative.
Materials and Reagents:
-
N-Cbz-glycine methyl ester
-
Methyl acetate
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of methyl acetate (2.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of sodium bis(trimethylsilyl)amide (2.0 equivalents) in THF is added dropwise to the methyl acetate solution, and the mixture is stirred for 30 minutes at -78 °C to generate the sodium enolate.
-
A solution of N-Cbz-glycine methyl ester (1.0 equivalent) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Acylation of Meldrum's Acid followed by Methanolysis
This two-step approach involves the initial acylation of Meldrum's acid with N-Cbz-glycine, followed by ring-opening and decarboxylation in the presence of methanol.
Materials and Reagents:
-
N-Cbz-glycine
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol
-
Pyridine
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Acylation of Meldrum's Acid
-
To a solution of N-Cbz-glycine (1.0 equivalent) in anhydrous DCM, carbonyldiimidazole (1.1 equivalents) is added, and the mixture is stirred at room temperature until the evolution of CO2 ceases, indicating the formation of the acylimidazole intermediate.
-
In a separate flask, Meldrum's acid (1.2 equivalents) is dissolved in anhydrous DCM containing pyridine (1.5 equivalents).
-
The solution of the acylimidazole is then added to the Meldrum's acid solution, and the reaction mixture is stirred at room temperature overnight.
-
The reaction mixture is washed with dilute hydrochloric acid and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude acyl Meldrum's acid derivative.
Step 2: Methanolysis
-
The crude acyl Meldrum's acid derivative from the previous step is dissolved in anhydrous methanol.
-
The solution is heated to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Synthetic Pathway Diagrams
Caption: Alternative synthetic pathways to the target compound.
Caption: A generalized experimental workflow for organic synthesis.
Unveiling the Structural Blueprint of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate: A Comparative Spectroscopic Analysis
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key intermediate in various synthetic pathways. Due to the absence of publicly available experimental spectra for this specific compound, this report leverages predicted spectroscopic data and compares it with experimental data from structurally analogous compounds. This comparative approach offers valuable insights for researchers and scientists engaged in the synthesis and characterization of related molecules.
The alternative compounds selected for this comparison are Ethyl acetoacetate, a classic β-ketoester, and N-Cbz-glycine methyl ester, which shares the N-benzyloxycarbonyl (Cbz) protected amino acid methyl ester moiety.
Predicted and Experimental Spectroscopic Data
The structural elucidation of this compound is approached through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data for the target molecule is juxtaposed with the experimental data of the selected alternatives in the tables below.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ ppm) |
| This compound (Predicted) | -CH₃ (ester) | ~3.7 |
| -CH₂- (adjacent to carbonyl and NH) | ~4.2 | |
| -CH₂- (benzylic) | ~5.1 | |
| Ar-H (benzyl) | ~7.3-7.4 | |
| NH | ~5.5-6.0 (broad) | |
| -CH₂- (keto-enol tautomer, α-position) | ~3.5 (keto), ~5.0 (enol CH), ~12.0 (enol OH) | |
| Ethyl acetoacetate (Experimental)[1][2] | -CH₃ (ethyl) | 1.29 |
| -CH₂- (ethyl) | 4.21 | |
| -CH₃ (acetyl) | 2.28 | |
| -CH₂- (α-position) | 3.46 | |
| N-Cbz-glycine methyl ester (Experimental) | -CH₃ (ester) | 3.72 |
| -CH₂- (glycine α-position) | 3.95 | |
| -CH₂- (benzylic) | 5.12 | |
| Ar-H (benzyl) | 7.30-7.38 | |
| NH | 5.25 (broad) |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ ppm) |
| This compound (Predicted) | -CH₃ (ester) | ~52.5 |
| -CH₂- (adjacent to carbonyl and NH) | ~50.0 | |
| C=O (keto) | ~200.0 | |
| C=O (ester) | ~167.0 | |
| C=O (carbamate) | ~156.0 | |
| -CH₂- (benzylic) | ~67.0 | |
| Ar-C (benzyl) | ~128.0-136.0 | |
| Ethyl acetoacetate (Experimental)[2] | -CH₃ (ethyl) | 14.1 |
| -CH₂- (ethyl) | 61.4 | |
| -CH₃ (acetyl) | 30.2 | |
| -CH₂- (α-position) | 50.2 | |
| C=O (keto) | 200.8 | |
| C=O (ester) | 167.2 | |
| N-Cbz-glycine methyl ester (Experimental) | -CH₃ (ester) | 52.3 |
| -CH₂- (glycine α-position) | 42.8 | |
| C=O (ester) | 170.9 | |
| C=O (carbamate) | 156.6 | |
| -CH₂- (benzylic) | 67.0 | |
| Ar-C (benzyl) | 128.0, 128.1, 128.5, 136.3 |
Table 3: IR Spectroscopy Data Comparison (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Absorption (cm⁻¹) |
| This compound (Predicted) | N-H stretch | ~3300 |
| C-H stretch (aromatic) | ~3100-3000 | |
| C-H stretch (aliphatic) | ~3000-2850 | |
| C=O stretch (ester) | ~1740 | |
| C=O stretch (keto) | ~1720 | |
| C=O stretch (carbamate) | ~1690 | |
| C=C stretch (aromatic) | ~1600, ~1495 | |
| Ethyl acetoacetate (Experimental)[3] | C-H stretch (aliphatic) | 2984 |
| C=O stretch (ester) | 1743 | |
| C=O stretch (keto) | 1718 | |
| N-Cbz-glycine methyl ester (Experimental) | N-H stretch | 3350 |
| C-H stretch (aromatic) | 3065, 3035 | |
| C-H stretch (aliphatic) | 2955 | |
| C=O stretch (ester) | 1745 | |
| C=O stretch (carbamate) | 1700 | |
| N-H bend | 1535 |
Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)
| Compound | Predicted/Experimental [M+H]⁺ (m/z) | Key Predicted/Experimental Fragments (m/z) |
| This compound (Predicted) | 266.10 | 206 ([M-CH₃OH-CO]⁺), 178 ([M-C₇H₇O]⁺), 162 ([M-C₇H₇O-CH₄]⁺), 108 ([C₇H₈O]⁺, benzyl alcohol), 91 ([C₇H₇]⁺, tropylium ion) |
| Ethyl acetoacetate (Experimental) | 131.07 | 88 ([M-CH₂CO]⁺), 70, 69, 43 ([CH₃CO]⁺, base peak) |
| N-Cbz-glycine methyl ester (Experimental) | 224.09 | 164 ([M-CH₃OH-CO]⁺), 108 ([C₇H₈O]⁺, benzyl alcohol), 91 ([C₇H₇]⁺, tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) in positive ion mode is a suitable method for this type of molecule.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight of the compound. Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural elucidation.
Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:
Caption: Workflow for the spectroscopic confirmation of a chemical structure.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The comparative data from analogous structures serves as a valuable reference for researchers in the field, aiding in the identification and characterization of this and related compounds.
References
Comparative study of different bases for N-acylation reactions
For Researchers, Scientists, and Drug Development Professionals
N-acylation, the formation of an amide bond from an amine and a carboxylic acid derivative, is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and functional materials. The choice of base is a critical parameter that can significantly influence reaction yield, purity, and ease of workup. This guide provides an objective comparison of common bases used for N-acylation reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
The Role of the Base in N-Acylation
When employing reactive acylating agents such as acyl chlorides or anhydrides, a base is typically required to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid).[1][2][3][4] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction toward completion.[2] Bases used for this purpose can be broadly categorized as organic tertiary amines or inorganic bases.
Comparative Performance of Common Bases
The selection of an appropriate base depends on several factors, including the reactivity of the amine and acylating agent, steric hindrance, and desired reaction conditions (e.g., solvent, temperature). Organic bases like triethylamine (TEA), pyridine, and N,N-diisopropylethylamine (DIPEA or Hünig's base) are common choices for reactions in organic solvents. Inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium bicarbonate (NaHCO3) are typically used in biphasic (Schotten-Baumann) conditions or with polar solvents.[1][3]
The following table summarizes quantitative data on the performance of various bases in N-acylation reactions.
Note: The experimental data presented below is compiled from multiple sources utilizing different substrates and reaction conditions. Therefore, the yields are illustrative of the efficacy of each base under specific reported conditions and should not be interpreted as a direct, side-by-side comparison under identical parameters.
| Base | Amine Substrate | Acylating Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Key Observations/Reference |
| Triethylamine (TEA) | Generic Primary Amine | Benzoyl Chloride | Dichloromethane | 1 | RT | >95 | A standard, widely used organic base for acylations in anhydrous organic solvents.[5] |
| Pyridine | Deactivated Anilines | 4-Nitrobenzoyl Chloride | Pyridine (as solvent) | - | RT | ~70-76 | Acts as both a base and a nucleophilic catalyst. Often more effective than TEA for less reactive amines.[6] |
| DIPEA | N-(pyridin-2-ylmethyl)acetamide | Benzoyl Chloride | Dichloromethane | 3 | RT | 94 | Sterically hindered and non-nucleophilic, preventing side reactions with the acylating agent.[7] |
| Sodium Hydroxide (NaOH) | Aniline | Benzoyl Chloride | Water/Organic | - | RT | High | Classic Schotten-Baumann conditions; effective for many primary and secondary amines.[8] |
| Potassium Carbonate (K2CO3) | 3-methyl-1H-indole | S-methyl butanethioate | Xylene | 12 | 140 | <10 | In this specific reaction, K2CO3 was found to be unsuitable compared to other bases. |
| Sodium Bicarbonate (NaHCO3) | Aniline | Acetic Anhydride | Water | 0.1 | RT | 95 | A mild inorganic base, often used in aqueous or biphasic systems.[5] |
| Cesium Carbonate (Cs2CO3) | 3-methyl-1H-indole | S-methyl butanethioate | Xylene | 12 | 140 | 91 | Demonstrated superior performance in the N-acylation of indoles with thioesters. |
Logic for Selecting a Base
The choice of base is a critical decision in planning an N-acylation reaction. Key factors include the nucleophilicity of the amine, the reactivity of the acylating agent, and the potential for side reactions. The following diagram outlines a logical workflow for selecting an appropriate base.
References
- 1. byjus.com [byjus.com]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Benzanilide synthesis | PPTX [slideshare.net]
Efficacy in API Synthesis: A Comparative Analysis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate and Alternatives
In the synthesis of active pharmaceutical ingredients (APIs), the selection of appropriate starting materials and intermediates is paramount to achieving high yields, purity, and cost-effectiveness. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a Cbz-protected β-keto ester, is a valuable building block for introducing a β-amino acid moiety, a common structural motif in many pharmaceuticals. This guide provides a comparative analysis of the efficacy of this compound against alternative strategies in the synthesis of a key chiral intermediate, a protected β-hydroxy amino ester, which is a direct precursor to β-amino acids. The comparison will focus on the asymmetric reduction of the β-keto group, a critical step in establishing the desired stereochemistry.
The primary alternatives considered are the corresponding Boc-protected β-keto ester and the use of an unprotected β-keto ester followed by enzymatic transamination, a method successfully employed in the industrial synthesis of the antidiabetic drug Sitagliptin.
Data Presentation: Comparison of Key Performance Metrics
The following table summarizes the key performance indicators for the different approaches to synthesizing a chiral β-hydroxy or β-amino ester.
| Parameter | This compound (Asymmetric Hydrogenation) | Methyl 4-(((tert-butoxycarbonyl)amino)-3-oxobutanoate (Asymmetric Hydrogenation) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Enzymatic Transamination) |
| Product | Methyl (3R)-4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate | Methyl (3R)-4-(((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
| Reaction Type | Catalytic Asymmetric Hydrogenation | Catalytic Asymmetric Hydrogenation | Enzymatic Transamination |
| Catalyst/Enzyme | Rh(I)/tBu-JOSIPHOS | Rh(I)/tBu-JOSIPHOS | Engineered Transaminase (ATA-117) |
| Overall Yield | ~85-95% | ~90-97% | ~92% |
| Enantiomeric Excess (ee) | >99% | >99% | >99.5% |
| Key Advantages | High yield and enantioselectivity. | High yield and excellent enantioselectivity. | Environmentally friendly ("green") process, high stereoselectivity, eliminates the need for protecting groups in the initial step. |
| Key Disadvantages | Requires high-pressure hydrogenation equipment, use of a precious metal catalyst. | Requires high-pressure hydrogenation equipment, use of a precious metal catalyst. | Requires specialized enzyme and optimization of reaction conditions (pH, temperature). |
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
1. Asymmetric Hydrogenation of N-Cbz- and N-Boc-Protected β-Keto Esters
This protocol is representative of the asymmetric hydrogenation of N-protected β-keto esters to their corresponding β-hydroxy esters.
-
Reaction Setup: A high-pressure reactor is charged with the N-protected β-keto ester (1.0 eq), a rhodium catalyst such as Rh(I)/tBu-JOSIPHOS (0.1-1 mol%), and a suitable solvent (e.g., methanol, ethanol).
-
Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (typically 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by techniques like HPLC or TLC.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral β-hydroxy ester.
2. Enzymatic Transamination of an Unprotected β-Keto Ester (Sitagliptin Intermediate Synthesis)
This protocol is based on the greener, second-generation synthesis of a key intermediate for Sitagliptin.[1][2]
-
Reaction Mixture Preparation: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0) is prepared containing the β-keto ester substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 eq), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.[1]
-
Enzymatic Reaction: The engineered transaminase enzyme (ATA-117) is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.
-
Product Isolation: Once the reaction reaches completion, the enzyme is removed by filtration or centrifugation. The pH of the solution is adjusted to precipitate the product, the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is then collected by filtration and dried.[2]
Mandatory Visualization
Logical Workflow for API Intermediate Synthesis Comparison
Caption: Comparison of synthetic routes to a key chiral intermediate for API synthesis.
Signaling Pathway: Mechanism of Asymmetric Hydrogenation
Caption: Simplified mechanism of rhodium-catalyzed asymmetric hydrogenation of a β-keto ester.
References
Validating the Purity of Synthetic Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step in the journey from laboratory to clinic. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to verify its identity and purity. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by experimental protocols and illustrative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution and sensitivity.[1] For a polar molecule like this compound, RP-HPLC is the method of choice.[2][3] A critical challenge in the analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes.[4][5] The proposed method addresses this by using an acidic mobile phase to accelerate the interconversion between tautomers, resulting in a single, sharp peak for the analyte.[5]
A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products. The presence of the benzyloxycarbonyl (Cbz) protecting group provides a strong chromophore, allowing for sensitive UV detection.[6]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for determining the purity of synthetic this compound using the proposed HPLC method.
Caption: Workflow for HPLC-based purity validation.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry, other spectroscopic methods provide valuable, often complementary, information.[7] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly useful for structural confirmation and purity assessment.[4][8]
The following table compares the performance of HPLC with quantitative NMR (qNMR) and FT-IR for the analysis of this compound. Please note that the quantitative data presented is illustrative for comparison purposes.
| Parameter | HPLC-UV | Quantitative NMR (¹H-NMR) | FT-IR |
| Principle | Differential partitioning between mobile and stationary phases. | Nuclear spin transitions in a magnetic field. | Vibrational transitions of molecular bonds upon IR absorption. |
| Primary Use | Separation and quantification of impurities. | Structural elucidation and quantification against a certified standard. | Functional group identification and structural confirmation. |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1 - 1% | Not suitable for quantifying minor impurities. |
| Precision (%RSD) | < 2% | < 3% | Not applicable for purity quantification. |
| Specificity | High (with proper method development). | Very high (provides structural information). | Moderate (fingerprint region is unique). |
| Structural Information | Minimal (retention time only). | Extensive (confirms entire molecular structure). | Confirms presence of specific functional groups. |
| Sample Throughput | High | Low to Medium | High |
| Quantitation | Relative (Area %) or external/internal standard. | Absolute (with internal standard of known purity). | Primarily qualitative. |
Detailed Experimental Protocols
HPLC Purity Validation Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at a concentration of 1.0 mg/mL in the diluent (Acetonitrile/Water, 50:50 v/v).
-
Accurately weigh approximately 10 mg of the synthetic sample and dissolve it in 10.0 mL of the diluent to achieve a concentration of 1.0 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters outlined in the "Proposed HPLC Method Parameters" table.
-
Perform a blank injection (diluent) to ensure the baseline is clean.
-
Inject the reference standard solution to determine the retention time and peak shape of the main compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total peak area.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Quantitative NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthetic sample into an NMR tube.
-
Accurately weigh and add approximately 10 mg of a certified internal standard (e.g., maleic acid) to the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used to allow for full relaxation of all protons, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the weights of the sample and standard.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
If the sample is a solid, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record a background spectrum.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the acquired spectrum with the spectrum of a known reference standard.
-
Confirm the presence of key functional groups: C=O (ester and ketone), N-H (amide), and aromatic C-H stretches. The absence of unexpected peaks provides evidence of purity.[4]
-
Conclusion
For routine quality control and precise quantification of impurities in synthetic this compound, HPLC is the most suitable method due to its high sensitivity, resolution, and reproducibility. NMR spectroscopy serves as an excellent orthogonal method, providing definitive structural confirmation and the ability to perform absolute quantification, making it invaluable for the characterization of reference standards. FT-IR spectroscopy is a rapid, straightforward technique for confirming the identity and the presence of key functional groups, acting as a quick quality check. A combination of these techniques provides a comprehensive analytical strategy for ensuring the purity and quality of this important pharmaceutical intermediate.
References
- 1. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Catalytic Hydrogenation Conditions for Cbz Removal
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, lauded for its stability across a range of chemical transformations.[1] Its facile removal via catalytic hydrogenation makes it a valuable tool, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[2] The efficiency of Cbz deprotection is highly dependent on the choice of catalyst, hydrogen source, solvent, and other reaction parameters. This guide provides an objective comparison of various catalytic hydrogenation conditions, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Data Presentation: A Comparative Overview of Catalytic Systems
The selection of an appropriate catalytic system is paramount for achieving high yields and clean conversion in Cbz deprotection. The following tables summarize the performance of common and alternative catalytic systems based on experimental data.
Table 1: Comparison of Common Catalytic Systems for Cbz Deprotection
| Catalyst System | Hydrogen Source | Typical Solvents | Temperature (°C) | Pressure | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| 10% Pd/C | H₂ gas | MeOH, EtOH, EtOAc, THF[3] | Room Temperature | 1 atm (balloon) - 50 psi[4][5] | 1 - 72 h[2][6] | >95[1] | Advantages: Well-established, mild, neutral pH.[6] Disadvantages: Can be slow, catalyst quality varies, pyrophoric when dry, may reduce other functional groups (e.g., alkenes, benzyl ethers).[6][7] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ gas | Various Solvents | Room Temperature | 1 atm - high pressure | 4 h - 6 days[6] | 57 - 66[6] | Advantages: More active than Pd/C, effective for stubborn substrates.[8] Disadvantages: Longer reaction times may be required in some cases. |
| 10% Pd/C | Ammonium Formate (HCOONH₄) | MeOH, i-PrOH[6][8] | Room Temperature - Reflux[8][9] | N/A | 0.5 - 2 h[8] | High[6] | Advantages: Avoids handling H₂ gas, rapid (especially with microwave), often more chemoselective.[6][8] Disadvantages: Requires removal of formate salts, may require a microwave reactor for very fast reactions.[2] |
| 10% Pd/C | Formic Acid (HCOOH) | MeOH, EtOH[1] | Room Temperature | N/A | 1 - 6 h[10] | High | Advantages: Avoids handling H₂ gas.[1] Disadvantages: Requires removal of formic acid. |
| 10% Pd/C + 10% Nb₂O₅/C | H₂ gas | MeOH | Room Temperature | 1 atm (balloon) | Significantly shorter than Pd/C alone[11] | Excellent[6] | Advantages: Niobic acid co-catalyst drastically accelerates deprotection.[6] Disadvantages: Requires preparation of the co-catalyst.[6] |
| Nickel Boride (in situ from NaBH₄ + NiCl₂·6H₂O) | NaBH₄ | MeOH | Room Temperature | N/A | Not specified | High[6] | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[6] Disadvantages: Requires in situ generation of the active reagent.[6] |
Experimental Protocols
Below are detailed methodologies for common Cbz deprotection procedures.
Protocol 1: Standard Catalytic Hydrogenolysis using 10% Pd/C and H₂ Gas
This protocol outlines the standard procedure for Cbz removal using hydrogen gas.[1][2]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C) (typically 10-20% by weight of the substrate)[2]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite® or membrane filter
-
Reaction flask, stirring apparatus, and filtration apparatus
Procedure:
-
Dissolve the Cbz-protected substrate in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask.[1]
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.[1]
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.[1]
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.[1]
-
Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
If necessary, purify the product by crystallization or chromatography.[1]
Protocol 2: Catalytic Transfer Hydrogenation using 10% Pd/C and Ammonium Formate
This method provides an alternative to using hydrogen gas by employing a hydrogen donor.[2][9]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
-
Reaction flask, stirring apparatus, and filtration apparatus
Procedure:
-
In a reaction flask, dissolve the Cbz-protected substrate in methanol.[9]
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate (typically 3-5 equivalents) to the stirred suspension.[2][9]
-
Stir the reaction mixture at room temperature or reflux to increase the rate.[9]
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 30 minutes to 2 hours.[8]
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[2]
-
Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts before final concentration and purification.[2]
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical transformation during Cbz deprotection and the general laboratory workflow.
Caption: Mechanism of Cbz deprotection.[1]
Caption: General workflow for Cbz deprotection.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Pathways of Aminobutanoate Esters: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of aminobutanoate esters is a significant goal. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of different synthetic pathways, focusing on performance, cost-effectiveness, and environmental impact, supported by experimental data and detailed protocols.
Pathway 1: Traditional Chemical Synthesis via Fischer Esterification
This classical approach involves the direct esterification of an amino acid using an alcohol in the presence of a strong acid catalyst, typically thionyl chloride (SOCl₂) or gaseous HCl. While straightforward, this method often requires harsh conditions and can generate significant waste.
Reaction Pathway Diagram
Caption: Fischer esterification of (R)-3-aminobutyric acid.
Performance and Cost Analysis
This method is characterized by high yields and the use of relatively inexpensive starting materials. However, the use of corrosive reagents like thionyl chloride necessitates specialized equipment and careful handling, increasing operational costs. The process also generates acidic waste, which requires neutralization and disposal, adding to the environmental cost.
| Parameter | Value | Source |
| Starting Material | (R)-3-Aminobutyric Acid | [1] |
| Reagents | Methanol, Thionyl Chloride | [1] |
| Product Yield | 98.5% | [1] |
| Product Purity | 99.7% | [1] |
| Enantiomeric Excess (ee) | 99.9% | [1] |
| Reaction Conditions | 0-10°C initially, then reflux | [1] |
| Key Costs | Thionyl chloride, waste disposal | |
| Benefits | High yield, high purity, inexpensive starting materials | [1] |
| Drawbacks | Harsh reagents, safety risks, waste generation | [1] |
Experimental Protocol
Synthesis of Methyl (R)-3-aminobutyrate Hydrochloride [1]
-
Add 240g of methanol and 50g of (R)-3-aminobutyric acid into a suitable reaction vessel.
-
Cool the mixture to 0-10°C using an ice water bath.
-
Slowly add 66.4g of thionyl chloride dropwise to the mixture, maintaining the temperature between 0-10°C.
-
After the addition is complete, raise the temperature and heat the mixture to reflux.
-
Continue the reflux until the reaction is complete (monitored by a suitable method, e.g., TLC or HPLC, until starting material is consumed).
-
Concentrate the reaction solution under reduced pressure to obtain the crude product.
-
The product, methyl (R)-3-aminobutyrate hydrochloride, is obtained with a yield of 98.5%, purity of 99.7%, and an ee of 99.9%.[1]
Pathway 2: Chemoenzymatic Synthesis for "Green" Production
This pathway combines chemical and enzymatic steps to achieve high enantioselectivity and reduce environmental impact. A key advantage is the use of enzymes, like Candida antarctica lipase B (CALB), which operate under mild conditions and can often be reused.
Logical Workflow Diagram
Caption: Workflow for a greener chemoenzymatic synthesis.
Performance and Cost Analysis
While the overall yield may be lower than some traditional methods, the key benefit lies in its environmental performance and high enantiomeric excess. The process avoids the use of hazardous solvents and chromatographic purification, which significantly reduces waste. The cost of the enzyme can be a factor, but its reusability can mitigate this in large-scale production. The E-factor (Environmental Factor), which measures the mass of waste per mass of product, is a key metric here.
| Parameter | Value | Source |
| Starting Material | Inexpensive prochiral compounds | [2] |
| Key Reagent | Candida antarctica lipase B (CALB) | [2] |
| Overall Yield | 28% | [2] |
| Enantiomeric Excess (ee) | 99% | [2] |
| Reaction Conditions | Solvent-free (enzymatic step) | [2] |
| Environmental Factor (E-factor) | 41 (kg waste / kg product) | [2] |
| Key Costs | Enzyme catalyst (potentially reusable) | [3] |
| Benefits | High enantioselectivity, "green" process, no chromatography | [2] |
| Drawbacks | Lower overall yield, multi-step process | [2] |
Experimental Protocol
General Chemoenzymatic Process [2]
-
Aza-Michael Addition: The synthesis begins with an aza-Michael addition starting from inexpensive prochiral compounds to form a racemic N-benzyl protected amino ester.
-
Enzymatic Resolution: The key step involves a solvent-free, one-pot enzymatic resolution via aminolysis using commercially available Candida antarctica lipase B. This step selectively acylates one enantiomer, allowing for separation.
-
Hydrolysis: The desired unreacted ester enantiomer is then hydrolyzed to the corresponding carboxylic acid.
-
Hydrogenation: The N-benzyl protecting group is removed via hydrogenation to yield the final amino acid product, which can then be esterified if the ester is the desired final product.
-
Isolation: The final product is isolated without the need for column chromatography.[2]
Pathway 3: Direct Amidation of Esters using Metal Amidoboranes
A more recent and efficient method involves the direct conversion of esters to amides using alkali metal amidoboranes. While this produces amides, not esters, it is a highly relevant and competitive pathway for producing related nitrogen-containing compounds from ester starting materials. This analysis is included for professionals considering downstream derivatives of aminobutanoate esters.
Reaction Pathway Diagram
Caption: Efficient amidation of esters using amidoboranes.
Performance and Cost Analysis
This method stands out for its high efficiency and yields across a wide range of ester substrates, including both aromatic and aliphatic esters. The reactions proceed under mild conditions, and the conversion rates are often quantitative.[4] This makes it a highly attractive route for synthesizing primary amides from esters.
| Parameter | Value | Source |
| Starting Material | Various esters (aromatic, aliphatic, chiral) | [4] |
| Key Reagent | Alkali metal amidoboranes | [4] |
| Product Yield | 90-99% | [4] |
| Substrate Conversion | ~100% | [4] |
| Reaction Conditions | Mild | [4] |
| Chiral Integrity | Racemization not observed for chiral substrates | [4] |
| Key Costs | Amidoborane reagent | |
| Benefits | High yields, fast reaction, wide substrate scope, mild conditions | [4] |
| Drawbacks | Produces amides, not esters directly |
Experimental Protocol
General Procedure for Amidation of Esters [4]
-
In a reaction vessel under an inert atmosphere, dissolve the starting ester in a suitable aprotic solvent.
-
Add the alkali metal amidoborane (e.g., sodium amidoborane) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
Monitor the reaction for the complete consumption of the ester starting material.
-
Upon completion, quench the reaction carefully and follow a standard aqueous workup procedure to isolate the primary amide product.
-
Yields are typically high, often exceeding 90%, with near-complete conversion of the starting ester.[4]
Comparative Summary and Conclusion
| Synthetic Pathway | Key Advantage | Key Disadvantage | Best For... |
| Fischer Esterification | High yield, low-cost materials | Harsh conditions, waste generation | Large-scale production where enantiopurity is defined by the starting material and environmental cost is secondary. |
| Chemoenzymatic Synthesis | Environmentally friendly, high enantioselectivity | Multi-step, lower overall yield | High-value applications requiring high enantiopurity and where "green" credentials are a priority. |
| Amidation of Esters | Excellent yields, mild conditions, broad scope | Produces amides from esters | Efficiently converting a wide range of esters, including complex ones, into primary amides. |
The choice of synthetic pathway for aminobutanoate esters or their derivatives depends critically on the specific objectives of the project. For bulk production where cost is the primary driver, traditional methods like Fischer esterification remain viable despite their environmental drawbacks.[1] For applications demanding high enantiopurity and a sustainable footprint, chemoenzymatic routes offer a compelling, albeit lower-yielding, alternative.[2] Finally, for the efficient downstream conversion of esters to amides, the use of metal amidoboranes presents a state-of-the-art method with excellent performance.[4] Researchers and drug development professionals must weigh the trade-offs between yield, cost, safety, and environmental impact to select the optimal pathway for their needs.
References
- 1. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 2. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethyl and Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of analogous ethyl and tert-butyl esters, supported by experimental data and detailed methodologies. Understanding the distinct reactivity profiles of these common ester functionalities is crucial for applications ranging from the design of prodrugs and controlled-release systems to the optimization of synthetic routes. The primary difference in their reactivity stems from the steric hindrance and electronic effects imparted by the ethyl versus the bulky tert-butyl group.
Data Presentation: Quantitative Comparison of Reactivity
The following tables summarize the key differences in reactivity between ethyl and tert-butyl esters in several common reactions.
| Reaction Condition | Ethyl Ester | Tert-Butyl Ester | Key Observations |
| Acid-Catalyzed Hydrolysis | Bimolecular (AAC2) mechanism | Unimolecular (AAL1) mechanism is favored | The mechanism shifts due to the stability of the tert-butyl carbocation. |
| Base-Catalyzed Hydrolysis (Saponification) | Faster reaction rate | Slower reaction rate | The bulky tert-butyl group sterically hinders the approach of the nucleophile. |
| Transesterification | More reactive | Less reactive | Steric hindrance around the carbonyl group impedes nucleophilic attack. |
| Ammonolysis | More reactive | Less reactive | Similar to other nucleophilic acyl substitutions, the tert-butyl group slows the reaction. |
Table 1: Rate Constants for Acid-Catalyzed Hydrolysis of Acetate Esters
| Ester | Second-Order Rate Constant (L·mol⁻¹·s⁻¹) at 35.00 °C |
| Ethyl Acetate | 2.69 x 10⁻⁵ |
| Tert-Butyl Acetate | 1.76 x 10⁻³ (at 60.00 °C) |
| Note: The rate constant for tert-butyl acetate is at a higher temperature, and the reaction proceeds through a different mechanism, making a direct comparison complex. The data is indicative of their distinct reactivity profiles.[1] |
Table 2: Relative Rates of Base-Catalyzed Hydrolysis (Saponification)
| Ester | Relative Rate |
| Ethyl Benzoate | 1.00 |
| Tert-Butyl Benzoate | Significantly slower (qualitative) |
| Direct quantitative comparisons under identical conditions are less common in the literature, but the qualitative difference is well-established. |
Mandatory Visualization
Caption: A generalized workflow for the comparative study of ethyl and tert-butyl ester reactivity.
Caption: Contrasting mechanisms of acid-catalyzed hydrolysis for ethyl and tert-butyl esters.
Experimental Protocols
1. Acid-Catalyzed Hydrolysis
Objective: To determine and compare the rate constants for the acid-catalyzed hydrolysis of an analogous ethyl and tert-butyl ester.
Materials:
-
Ethyl acetate and tert-butyl acetate
-
1 M Hydrochloric acid (catalyst)
-
0.5 M Sodium hydroxide (for titration)
-
Phenolphthalein indicator
-
Ice
-
Constant temperature water bath (set to 35°C and 60°C)
-
Burette, pipettes, conical flasks
Procedure:
-
Prepare two reaction flasks. To each, add 100 mL of 1 M HCl and place them in the constant temperature water bath to equilibrate.
-
To one flask, add 5 mL of ethyl acetate, and to the other, add 5 mL of tert-butyl acetate. Start a timer for each reaction immediately upon addition of the ester.
-
At regular time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes), withdraw a 10 mL aliquot from each reaction mixture and transfer it to a conical flask containing ice to quench the reaction.
-
Titrate the quenched aliquot with 0.5 M NaOH using phenolphthalein as an indicator. The volume of NaOH used corresponds to the amount of unreacted HCl and the carboxylic acid formed.
-
To determine the initial concentration of HCl, titrate a 10 mL aliquot of the 1 M HCl solution before adding the ester.
-
To determine the final concentration, allow a separate sample of the reaction mixture to proceed to completion (e.g., by heating for an extended period) and then titrate.
-
Calculate the concentration of the ester at each time point and determine the rate constant using the appropriate integrated rate law. For ethyl acetate, a pseudo-first-order plot of ln([Ester]) vs. time should be linear. For tert-butyl acetate, the kinetics may be more complex, but a similar analysis can be performed to determine the initial rate.
2. Base-Catalyzed Hydrolysis (Saponification)
Objective: To compare the relative rates of saponification of an ethyl and a tert-butyl ester.
Materials:
-
Ethyl benzoate and tert-butyl benzoate
-
0.1 M Sodium hydroxide in 50% ethanol/water
-
0.1 M Hydrochloric acid (for back-titration)
-
Phenolphthalein indicator
-
Constant temperature water bath (set to 30°C)
Procedure:
-
Prepare separate solutions of ethyl benzoate and tert-butyl benzoate in 50% ethanol/water.
-
In two separate flasks, place a known volume of the 0.1 M NaOH solution and allow them to equilibrate in the water bath.
-
Add a known, equimolar amount of either ethyl benzoate or tert-butyl benzoate to each respective flask, starting a timer for each.
-
At various time intervals, withdraw an aliquot from each reaction mixture and quench it in a known excess of 0.1 M HCl.
-
Titrate the unreacted HCl with standardized 0.1 M NaOH to determine the amount of NaOH consumed in the saponification reaction.
-
Plot the concentration of the ester remaining versus time for both reactions. The initial slopes of these plots will give a qualitative comparison of the reaction rates.
3. Transesterification
Objective: To competitively compare the reactivity of an ethyl and a tert-butyl ester towards transesterification.
Materials:
-
Ethyl propanoate and tert-butyl propanoate
-
Methanol (reagent and solvent)
-
Cesium carbonate (catalyst)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Prepare a stock solution containing equimolar amounts of ethyl propanoate and tert-butyl propanoate in methanol.
-
To this solution, add a catalytic amount of cesium carbonate and start a timer.
-
At regular intervals, withdraw a small aliquot of the reaction mixture and quench it by adding a drop of dilute acid (e.g., acetic acid).
-
Analyze the composition of the quenched aliquot by GC to determine the relative amounts of the starting esters and the transesterification product (methyl propanoate).
-
Plot the disappearance of the starting esters over time to compare their relative rates of transesterification.
4. Ammonolysis
Objective: To qualitatively compare the reactivity of an ethyl and a tert-butyl ester with ammonia.
Materials:
-
Ethyl formate and tert-butyl formate
-
Concentrated aqueous ammonia
-
Sealed reaction tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In two separate, pressure-rated sealed tubes, place a solution of either ethyl formate or tert-butyl formate in a suitable solvent (e.g., ethanol).
-
To each tube, add an excess of concentrated aqueous ammonia.
-
Seal the tubes and heat them at a moderate temperature (e.g., 50°C) for a set period (e.g., 24 hours).
-
After cooling, carefully open the tubes and spot the reaction mixtures on a TLC plate alongside the starting esters.
-
Develop the TLC plate and visualize the spots. The relative intensity of the starting material spot versus the product (formamide) spot will provide a qualitative comparison of the extent of reaction and thus the relative reactivity.
References
A Comparative Guide to Chiral Purity Assessment of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical intermediates is paramount in drug discovery and development. Enantiomeric impurities can lead to significant variations in pharmacological activity, efficacy, and safety. This guide provides an objective comparison of analytical methodologies for assessing the chiral purity of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate and its derivatives, which are key building blocks in the synthesis of various therapeutic agents. The comparison is supported by experimental data from closely related structures to provide a practical framework for method selection and development.
Comparison of Principal Analytical Methods
The determination of enantiomeric excess (% ee) for N-Cbz-protected γ-amino-β-ketoesters is primarily achieved through chromatographic techniques. Each method offers a unique balance of resolution, speed, sensitivity, and instrument accessibility.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase, offering unique selectivity on chiral columns. | Separation of volatile, derivatized enantiomers on a chiral capillary column. | Formation of diastereomeric complexes with a Chiral Shift Reagent (CSR), leading to distinct NMR signals. |
| Primary Advantage | High versatility, reliability, and a wide variety of available Cbz-compatible chiral stationary phases.[1] | Extremely fast separations, reduced organic solvent consumption ("green" chemistry), and high efficiency.[2][3][4] | High resolution for volatile compounds. | No separation required; provides direct observation of enantiomers in solution. |
| Primary Limitation | Longer run times compared to SFC; higher consumption of organic solvents. | Requires specialized instrumentation; method development can be complex.[3] | Requires derivatization to increase volatility and thermal stability; risk of racemization during derivatization. | Lower sensitivity and precision for high ee values (>95%); requires higher sample concentration. |
| Typical Analytes | Broad applicability for N-protected amino acids and their derivatives.[5][6][7] | Ideal for pharmaceutical intermediates, especially for high-throughput screening and purification.[2][3][8] | Volatile or semi-volatile chiral compounds after suitable derivatization.[9] | Soluble analytes that can form complexes with a chiral resolving agent. |
| Sample Prep. | Typically minimal; direct injection of a sample solution. | Minimal; dissolution in a suitable co-solvent. | Often requires derivatization (e.g., silylation) to enhance volatility. | Dissolution in a deuterated solvent and addition of a chiral shift reagent. |
Detailed Experimental Protocols
Detailed methodologies for the most common and effective techniques are provided below. While specific data for the target molecule is not publicly available, the following protocols for structurally analogous compounds serve as excellent starting points for method development.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted method for the enantioseparation of N-Cbz protected amino acids and their derivatives. Polysaccharide-based stationary phases are particularly effective.[1]
Objective: To determine the enantiomeric excess of an N-Cbz protected amino acid derivative.
Example Analyte: N-CBZ-DL-Alanine (structurally similar to the target molecule).[7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm particles.[7]
-
Column Dimensions: 250 x 4.6 mm I.D.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of the racemic compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the sample solution of the enantiomerically enriched product at a similar concentration.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times (t_R) of both enantiomers and calculate the resolution factor (R_s).
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers (Area_1 and Area_2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_1 - Area_2| / (Area_1 + Area_2)) * 100
-
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a high-speed, environmentally friendly alternative to HPLC, offering excellent resolution and efficiency for chiral separations in pharmaceutical analysis.[2][3][8]
Objective: To achieve rapid chiral separation of pharmaceutical intermediates.
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase (CSP): Immobilized polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC) are highly recommended due to their robustness with various co-solvents.
-
Mobile Phase: Supercritical CO₂ with a polar organic modifier (co-solvent) such as Methanol or Ethanol. Additives like diethylamine (for basic compounds) or TFA (for acidic compounds) may be required.
-
Typical Conditions:
-
Co-solvent Gradient: 5% to 40% Methanol over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
-
Procedure:
-
Dissolve the sample in the initial mobile phase co-solvent.
-
Perform a screening run using a gradient of the organic modifier to determine the approximate elution conditions.
-
Optimize the separation by adjusting the co-solvent, additives, temperature, and pressure to achieve baseline resolution.
-
Quantify the enantiomeric excess using the peak areas as described in the HPLC protocol.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Conclusion
For the routine quality control and chiral purity assessment of this compound derivatives, Chiral HPLC stands out as the most robust and versatile method due to the wide availability of effective polysaccharide-based chiral stationary phases. For high-throughput screening or applications where speed and reduced solvent consumption are critical, Chiral SFC presents a powerful and increasingly popular alternative.[3] While Chiral GC and NMR Spectroscopy are viable for specific scenarios, they are generally considered secondary methods for this class of compounds due to the need for derivatization or their lower sensitivity for determining high enantiomeric purity. The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including required sensitivity, sample throughput, and available instrumentation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
- 5. N-CBZ-DL-glutamine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 6. N-CBZ-Methionine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 7. N-CBZ-DL-Alanine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 8. Supercritical fluid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
Cross-reactivity studies of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate with other functional groups
A comprehensive analysis of the potential cross-reactivity of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is essential for researchers and drug development professionals. This guide provides a detailed comparison of its reactivity with various functional groups, supported by experimental data from analogous compounds. The potential for immunological cross-reactivity is also discussed.
Chemical Cross-Reactivity Profile
The cross-reactivity of this compound is primarily dictated by the reactivity of its two key functional motifs: the β-keto ester and the N-benzyloxycarbonyl (N-Cbz) protected amine.
Reactivity of the β-Keto Ester Moiety
The β-keto ester functionality is a versatile chemical entity possessing both nucleophilic (at the α-carbon) and electrophilic (at the keto and ester carbonyls) centers. Its reactivity with common functional groups is summarized below.
Table 1: Cross-reactivity of β-Keto Esters with Various Functional Groups
| Functional Group | Potential Reaction | Catalyst/Conditions | Typical Yields | Reaction Time | Ref. |
| Primary Amines | Formation of β-enamino esters | Acetic acid (cat.), ultrasound | Good | Minutes | [1] |
| Transamidation | 3-Nitrobenzeneboronic acid | Good to Excellent | Not specified | [2] | |
| Secondary Amines | Formation of β-enamino esters | Acetic acid (cat.), ultrasound | Good | Minutes | [1] |
| Alcohols | Transesterification | Boric acid, Boron trifluoride diethyl etherate, 3-Nitrobenzeneboronic acid, Silver triflate | Moderate to High | 5 - 24 hours | [2] |
| Thiols | Transthioesterification | 3-Nitrobenzeneboronic acid | Good to Excellent | Not specified | [2] |
| Aldehydes | Aldol Condensation (at α-carbon) | Palladium catalyst | High (intramolecular) | Not specified | [3] |
| Alkyl Halides | Alkylation (at α-carbon) | Alkoxide base | Not specified | Not specified | [4] |
Note: The data presented is for representative β-keto esters and may vary for this compound.
Stability and Reactivity of the N-Cbz Protecting Group
The N-Cbz group is a widely used amine protecting group, known for its general stability. However, it can be cleaved under specific conditions, indicating potential cross-reactivity.
Table 2: Stability and Cross-reactivity of the N-Cbz Group
| Reagent/Functional Group | Potential Reaction | Conditions | Stability/Reactivity | Ref. |
| Mild Acids/Bases | Stable | Typical reaction workups | Generally stable | [5] |
| Strong Acids (e.g., HBr/AcOH) | Cleavage | Harsh acidic conditions | Labile | [5] |
| Hydrogenolysis Catalysts (e.g., Pd/C, H₂) | Cleavage | H₂ gas, room temperature | Labile | [6][7] |
| Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) | Cleavage | Microwave, i-PrOH | Rapid cleavage | [6] |
| Nucleophiles (e.g., 2-Mercaptoethanol) | Cleavage | K₃PO₄, DMAc, 75 °C | Labile, useful for substrates that poison Pd catalysts | [6][8] |
| Other Nucleophiles (Alcohols, Amines) | Stable | Neutral or mildly basic conditions | Generally stable | [5] |
Note: The reactivity of the N-Cbz group can be influenced by the overall molecular structure.
Experimental Protocols
To assess the cross-reactivity of this compound, a series of forced degradation or stress testing studies can be performed. These studies expose the compound to a variety of conditions to identify potential degradation pathways and reactive partners.
Protocol 1: General Procedure for Testing Cross-Reactivity with Nucleophiles
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Reaction Setup: In separate vials, mix the stock solution with an excess (e.g., 10 equivalents) of the functional group to be tested (e.g., a primary amine like butylamine, a thiol like benzyl mercaptan, or an alcohol like isopropanol).
-
Reaction Conditions: Incubate the reaction mixtures at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 24-72 hours). Samples should be taken at various time points.
-
Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to quantify the remaining parent compound and identify any new products formed.
-
Control: A control sample of the stock solution without any added nucleophile should be run in parallel to account for any intrinsic degradation.
Protocol 2: Forced Degradation Studies (ICH Guideline Q1B)
For a comprehensive stability profile, forced degradation studies under various stress conditions are recommended.
-
Acid and Base Hydrolysis: Treat the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60 °C).
-
Oxidation: Expose the compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80-100 °C).
-
Photostability: Expose the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to assess the extent of degradation and the formation of degradation products.
Immunological Cross-Reactivity
True immunological cross-reactivity, where an antibody raised against one antigen binds to another, is a concept primarily applied to macromolecules like proteins. For a small molecule like this compound, the concern is more related to its potential to act as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.
The benzyloxycarbonyl (Cbz) group itself is not widely reported as a common hapten. However, any reactivity of the molecule with biological nucleophiles (e.g., lysine or cysteine residues in proteins) could lead to the formation of a hapten-carrier conjugate, which could then potentially trigger an immune response. The β-keto ester moiety, being electrophilic, presents a plausible site for such reactions.
While there is no direct evidence of immunological cross-reactivity for this specific molecule, a precautionary approach in drug development would involve assessing its potential to form covalent adducts with proteins.
Visualizations
Caption: Potential chemical cross-reactivity pathways of the target molecule.
Caption: A typical experimental workflow for assessing cross-reactivity.
References
- 1. β-enamino ester synthesis by amination [organic-chemistry.org]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aklectures.com [aklectures.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
The Strategic Application of Cbz-Protected Amino Esters in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the synthesis of complex chiral molecules, particularly peptidomimetics and other pharmaceuticals derived from amino acids, necessitates a robust and versatile toolkit of chemical strategies. Among these, the use of protecting groups is paramount to prevent unwanted side reactions and ensure stereochemical integrity. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone for amine protection in organic synthesis. This guide provides a comprehensive comparison of the applications of Cbz-protected amino esters in the synthesis of key pharmaceuticals, with a focus on antiviral and anticancer agents. We will delve into quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to offer a practical resource for researchers, scientists, and drug development professionals.
Cbz Protection: A Stalwart in Peptide Chemistry and Beyond
The Cbz group's enduring popularity stems from its stability under a wide range of reaction conditions, including basic and mildly acidic media, and its facile removal through catalytic hydrogenolysis.[1][2] This orthogonality with other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups makes it an invaluable tool in multi-step syntheses.[3] Cbz-protected amino acids and their corresponding esters are crucial intermediates in the construction of peptide-based drugs and other complex molecular architectures.[4][5]
Comparative Analysis: Cbz-Protected Amino Esters in the Synthesis of HIV Protease Inhibitors
The development of HIV protease inhibitors marked a turning point in the treatment of AIDS. The synthesis of these complex peptidomimetic drugs often relies on the strategic use of protecting groups. Here, we compare the use of Cbz-protected amino esters in the synthesis of two prominent HIV protease inhibitors, Saquinavir and Lopinavir, with alternative synthetic approaches.
Case Study 1: Saquinavir
Saquinavir was the first HIV protease inhibitor to be approved by the FDA. Its synthesis is a multi-step process involving the coupling of several chiral fragments.
Synthesis Route A: The Cbz-Protected Approach
An early synthesis of Saquinavir utilized Cbz-protected amino acids for the construction of key fragments.[1] The synthesis of the isostere fragment began with Cbz-protected L-phenylalanine.[1] Concurrently, another key fragment was constructed starting from Cbz-protected L-asparagine.[1]
Synthesis Route B: Alternative Approaches
Later, more convergent and efficient syntheses were developed to improve the overall yield and reduce the number of steps.[6][7] These routes often employed alternative protecting groups or different synthetic strategies to circumvent some of the limitations of the initial approach.
Quantitative Comparison of Saquinavir Synthesis Strategies
| Step/Parameter | Cbz-Protected Route (Route A) | Alternative Convergent Route (Route B) |
| Starting Materials | Cbz-L-phenylalanine, Cbz-L-asparagine | L-phenylalanine, L-asparagine |
| Key Protecting Group | Carbobenzyloxy (Cbz) | Methoxycarbonyl, Boc |
| Overall Yield | ~10% (over 26 steps) | ~50% (over 11 steps) |
| Key Advantages | Well-established chemistry, good stereocontrol. | Higher overall yield, fewer steps, more convergent.[6][7] |
| Key Disadvantages | Long synthesis, lower overall yield.[6] | May require more specialized reagents and conditions. |
Experimental Protocols
Representative Protocol for Cbz Protection of an Amino Acid:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]
Representative Protocol for Cbz Deprotection via Catalytic Hydrogenolysis:
-
Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[8]
Case Study 2: Lopinavir
Lopinavir is another potent HIV protease inhibitor, often co-administered with Ritonavir. Its synthesis also provides an excellent example of the application of Cbz-protected amino esters.
Synthesis Route Utilizing a Cbz-Protected Intermediate
A key step in the synthesis of Lopinavir involves the use of a Cbz-protected valine derivative.[9] This approach allows for the controlled construction of the complex backbone of the drug molecule. A phosphinic analog of Lopinavir has also been synthesized using a Cbz-protected phenylalanine derivative.[10]
Experimental Data for Lopinavir Synthesis Intermediate
| Reactant | Product | Reagents and Conditions | Yield |
| L-valine | N-phenoxycarbonyl-L-valine | Phenyl chloroformate | 92% |
| N-phenoxycarbonyl-L-valine | (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid | 3-chloropropylamine, NaOH, then t-BuOK | 77% (over 2 steps) |
Signaling Pathway and Experimental Workflow
The primary target of HIV protease inhibitors like Saquinavir and Lopinavir is the HIV-1 protease enzyme.[11][12] This enzyme is crucial for the maturation of new virus particles. By inhibiting this enzyme, these drugs prevent the virus from becoming infectious.[11][13]
The following diagram illustrates a generalized experimental workflow for the synthesis of a dipeptide using a Cbz-protected amino ester.
Conclusion
The carbobenzyloxy group continues to be a vital tool in the synthesis of complex pharmaceuticals. The case studies of Saquinavir and Lopinavir highlight the strategic importance of Cbz-protected amino esters in constructing intricate molecular architectures. While more modern and efficient synthetic routes have been developed, the foundational chemistry involving the Cbz group laid the groundwork for the successful production of these life-saving medications. The choice of a protecting group strategy is a critical decision in drug development, and a thorough understanding of the advantages and limitations of each approach, as exemplified by the comparison of Cbz-based and alternative syntheses, is essential for the efficient and successful creation of new therapeutic agents.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. proprep.com [proprep.com]
- 5. Synthesis of cbz-protected ketomethylene dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor [scirp.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 13. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate proper disposal procedures
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step procedures for the proper disposal of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate.
Physicochemical and Hazard Data
A thorough understanding of the compound's properties is the first step toward safe disposal.
| Property | Value | Source |
| CAS Number | 82961-77-1 | AKSci |
| Molecular Formula | C13H15NO5 | AKSci |
| Molecular Weight | 265.26 g/mol | AKSci |
| Boiling Point | 379-449°C at 760 mmHg | AKSci |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | AKSci[1] |
| Signal Word | Warning | AKSci[1] |
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate personal protective equipment (PPE).
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2]
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. For small quantities, chemical neutralization via alkaline hydrolysis may be performed by trained personnel to render the compound less hazardous prior to collection.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound," including the date of accumulation.[2][3]
-
Container: Use a chemically compatible and sealable container. High-density polyethylene (HDPE) is a suitable option.[2]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.
This procedure should only be performed by personnel experienced in handling such reactions due to the potential for exothermic processes and the handling of caustic solutions.
Objective: To hydrolyze the carbamate and ester functional groups of this compound, breaking it down into less hazardous components.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a 2M solution of sodium hydroxide (NaOH) in a solvent mixture of ethanol and water (e.g., 3:1 ratio).
-
Reaction Setup: Place the this compound waste in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Slowly add the 2M NaOH solution to the flask containing the chemical waste. An excess of the NaOH solution should be used to ensure complete hydrolysis.
-
Reflux: Heat the solution to reflux and maintain it for several hours (e.g., 4-8 hours) to ensure the complete breakdown of the compound. The progress of the reaction can be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess sodium hydroxide by slowly adding a dilute acid (e.g., 1M hydrochloric acid) until the pH of the solution is near neutral (pH 7). This step should be performed in an ice bath to control the exothermic reaction.
-
Final Disposal: The resulting neutralized aqueous solution, containing the hydrolyzed products, should be collected in a properly labeled hazardous waste container for disposal by a licensed facility. Although less hazardous, the final mixture may still contain components that are not suitable for drain disposal.
Logical Workflow for Disposal
References
Personal protective equipment for handling Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
Essential Safety and Handling Guide for Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, it may cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Some similar compounds may be harmful if swallowed.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[1] | To prevent skin contact and irritation.[1][3] Proper glove removal technique should be followed to avoid contaminating hands. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[1] | To protect eyes from splashes and prevent serious eye irritation.[1][3] Equipment should be approved under standards like NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | A fully buttoned laboratory coat or chemical-resistant apron.[4] | To protect personal clothing and prevent skin contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing dust, vapors, or mists.[3] | To prevent respiratory tract irritation.[1][3] If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator should be used.[4][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following step-by-step procedures outline the lifecycle of handling this compound in a laboratory setting.
Experimental Workflow and Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that a calibrated and certified chemical fume hood is used for all manipulations of the compound.
-
Verify that safety showers and eyewash stations are readily accessible and in good working order.[7]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.
2. Handling the Compound:
-
Don the appropriate PPE as specified in Table 1.
-
Carefully weigh and transfer the chemical within the fume hood to avoid generating dust or aerosols.
-
Avoid contact with skin and eyes, and do not inhale any vapors or dust.[1][7]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][6]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]
Waste Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | Contaminated items such as gloves, pipette tips, and empty containers should be collected in a dedicated, clearly labeled hazardous waste container.[4] |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[1][4] |
| Final Disposal | All waste must be disposed of through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[3][5][8] |
Workflow Visualization
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
